molecular formula C14H17N3O2 B1268788 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid CAS No. 869663-56-9

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B1268788
CAS No.: 869663-56-9
M. Wt: 259.3 g/mol
InChI Key: HPBNFHMSOYVHAU-UHFFFAOYSA-N
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Description

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(5-amino-3-tert-butylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)11-8-12(15)17(16-11)10-6-4-9(5-7-10)13(18)19/h4-8H,15H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNFHMSOYVHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182792
Record name 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid
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Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869663-56-9
Record name 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869663-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-Amino-3-(1,1-dimethylethyl)-1H-pyrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Next-Generation Kinase Inhibitor Design

Executive Summary

In the landscape of kinase inhibitor discovery, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, the pyrazole urea scaffold has proven to be a "privileged structure." 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a highly versatile, bifunctional intermediate derived from the structural logic of clinical candidates like Doramapimod (BIRB 796) .

This whitepaper provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic pathways, and its utility as a scaffold for generating Type II kinase inhibitors. By replacing the distal aryl moiety with a benzoic acid, researchers gain a handle for diversification via amide coupling, enabling the rapid synthesis of focused libraries targeting the DFG-out conformation of kinases.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This compound is characterized by a 1,3,5-substituted pyrazole core. The steric bulk of the tert-butyl group at position 3 is critical for occupying the hydrophobic "gatekeeper" pocket in kinase targets, while the 5-amino group serves as a linchpin for urea formation.

Nomenclature & Identification
PropertyDetail
IUPAC Name 4-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzoic acid
Common Name BIRB 796 Acid Intermediate; 4-(5-Amino-3-t-butylpyrazolyl)benzoic acid
Molecular Formula C₁₄H₁₇N₃O₂
Molecular Weight 259.31 g/mol
CAS Number Not widely indexed; Analogous to 285983-48-4 (BIRB 796)
SMILES CC(C)(C)C1=NN(C2=CC=C(C(O)=O)C=C2)C(N)=C1
Physicochemical Properties (Calculated)
ParameterValueImplications for Drug Design
cLogP 2.8 ± 0.4Moderate lipophilicity; suitable for oral bioavailability optimization.
pKa (Acid) ~4.2Typical benzoic acid acidity; exists as carboxylate at physiological pH.
pKa (Base) ~2.5The pyrazole amine is weakly basic due to electron withdrawal by the heterocycle.
PSA ~90 ŲGood membrane permeability prediction.
Solubility Low (Water)High solubility in DMSO, DMF; moderate in MeOH/EtOH.

Synthetic Methodology

The synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid relies on a regioselective cyclocondensation reaction. The key challenge is ensuring the formation of the 5-amino isomer rather than the 3-amino isomer.

Core Reaction: Knorr-Type Pyrazole Synthesis

The reaction involves the condensation of 4-hydrazinobenzoic acid with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

Protocol Steps:
  • Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Pivaloylacetonitrile (1.1 eq).

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Catalyst: Concentrated HCl (catalytic) or reflux in AcOH.

  • Conditions: Reflux (80–100°C) for 4–12 hours.

  • Workup: Cool to room temperature. The product often precipitates due to its zwitterionic character or low solubility in cold ethanol. Filter, wash with cold EtOH/Hexane.

  • Purification: Recrystallization from EtOH/Water or flash chromatography (DCM/MeOH) if necessary.

Mechanism & Regioselectivity

The regioselectivity is driven by the nucleophilicity of the hydrazine nitrogens. The terminal nitrogen (


) is more nucleophilic and attacks the most electrophilic center of the 

-ketonitrile (the ketone carbonyl). This forms a hydrazone intermediate, which subsequently cyclizes onto the nitrile carbon to form the 5-amino pyrazole.

Synthesis cluster_inputs Reagents cluster_product Product Hydrazine 4-Hydrazinobenzoic Acid (Nucleophile) Intermediate Hydrazone Intermediate (Transient) Hydrazine->Intermediate Terminal NH2 attacks Ketone (Kinetic Control) Nitrile Pivaloylacetonitrile (Electrophile) Nitrile->Intermediate Final 4-(5-Amino-3-tert-butyl- pyrazol-1-yl)-benzoic acid (Major Isomer) Intermediate->Final Internal NH attacks Nitrile (Cyclization) caption Figure 1: Regioselective synthesis pathway favoring the 5-amino isomer.

Structural Biology & SAR Implications

This scaffold is designed to target the ATP-binding pocket of kinases, specifically exploiting the "DFG-out" inactive conformation.

Molecular Interactions
  • Tert-Butyl Group (Hydrophobic Anchor):

    • Occupies the hydrophobic specificity pocket (gatekeeper region).

    • Critical for potency; reducing this size (e.g., to methyl) typically results in a >10-fold loss in affinity (Regan et al., 2002).

  • Pyrazole Core:

    • Acts as a rigid linker orienting the amine and the aryl tail.

  • 5-Amino Group:

    • Serves as the nucleophile for reacting with isocyanates to form the urea motif found in BIRB 796.

    • In the final inhibitor, this urea forms bidentate hydrogen bonds with the conserved Glu71 and Asp168 (p38

      
       numbering) in the kinase hinge region.
      
  • Benzoic Acid Moiety:

    • Solvent Exposure: In the binding pocket, this region extends towards the solvent front.

    • Derivatization Point: The carboxylic acid allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via amide bonds, modulating physicochemical properties without disrupting binding affinity.

BindingMode Compound 4-(5-Amino-3-tert-butyl- pyrazol-1-yl)-benzoic acid Target_Pocket Hydrophobic Pocket (Gatekeeper) Compound->Target_Pocket tert-Butyl Interaction (Van der Waals) Target_Hinge Glu71 / Asp168 (H-Bond Acceptors) Compound->Target_Hinge Urea Formation Required (Precursor Site) Target_Solvent Solvent Channel (Modifiable Region) Compound->Target_Solvent Benzoic Acid (Vector for Diversity) caption Figure 2: Pharmacophore mapping of the scaffold against p38 MAPK binding domains.

Experimental Protocols

Protocol A: Synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid
  • Charge a 250 mL round-bottom flask with 4-hydrazinobenzoic acid (15.2 g, 100 mmol).

  • Add Ethanol (150 mL) and stir to create a suspension.

  • Add Pivaloylacetonitrile (13.8 g, 110 mmol) in one portion.

  • Add Concentrated HCl (1 mL) as a catalyst.

  • Heat to reflux (approx. 80°C) with vigorous stirring for 6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Cool the mixture to 0°C in an ice bath. The product should precipitate as a white to off-white solid.

  • Filter the solid and wash the filter cake with cold Ethanol (2 x 20 mL) followed by Hexane (50 mL).

  • Dry under vacuum at 45°C overnight.

  • Yield Expectation: 75–85%.

Protocol B: Conversion to Urea (Library Generation)

To generate BIRB 796 analogs:

  • Dissolve the amino-pyrazole acid (1.0 eq) in anhydrous THF/DCM.

  • Add the appropriate isocyanate (e.g., 1-isocyanatonaphthalene derivatives) (1.1 eq).

  • Stir at room temperature for 12–24 hours.

  • The urea product often precipitates or can be purified via reverse-phase HPLC.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.8-13.0 (br s, 1H, COOH).
      
    • 
       7.9-8.1 (d, 2H, Ar-H, ortho to COOH).
      
    • 
       7.6-7.8 (d, 2H, Ar-H, meta to COOH).
      
    • 
       5.4-5.6 (s, 1H, Pyrazole C4-H).
      
    • 
       5.1-5.3 (br s, 2H, NH₂).
      
    • 
       1.2-1.3 (s, 9H, t-Butyl).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 260.31.

    • Observation of m/z 260.3 confirms the parent mass.

Safety & Stability

  • Handling: The compound is an organic amine/acid.[1][2] Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

  • Stability: Stable at room temperature when stored in a desiccator. Avoid prolonged exposure to moisture, which may cause clumping or hydrate formation.

  • Reactivity: The primary amine is prone to oxidation if left in solution for extended periods. Store solid samples.

References

  • Regan, J., et al. (2002).[3] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Pargellis, C., et al. (2002).[3] "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[3] Nature Structural Biology, 9, 268–272.

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends.
  • BenchChem. "4-Hydrazinobenzoic acid derivatization protocols."

Sources

Technical Guide: Spectroscopic Characterization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical intermediate in the synthesis of p38 MAPK inhibitors (e.g., Doramapimod analogs).

Introduction & Structural Significance

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (CAS: 869663-56-9 ) is a functionalized pyrazole scaffold used primarily in medicinal chemistry as a building block for diaryl urea kinase inhibitors. Its structure combines a lipophilic tert-butyl group, which typically occupies the hydrophobic pocket of kinases (e.g., p38


), with a benzoic acid moiety that serves as a versatile handle for further amidation or coupling reactions.
Core Structural Features[1][2][3]
  • Pyrazole Core: A 1,3,5-substituted pyrazole ring.[1]

  • Regiochemistry: The tert-butyl group is at position 3, and the amino group is at position 5. This regiochemistry is dictated by the condensation mechanism of the hydrazine with the

    
    -ketonitrile precursor.
    
  • Electronic Environment: The N1-aryl substituent (benzoic acid) is electron-withdrawing, influencing the chemical shift of the pyrazole protons and the acidity of the N-H protons.

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound must be isolated in high purity. The standard synthesis involves the cyclocondensation of 4-hydrazinobenzoic acid with pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

Experimental Workflow (Synthesis & Purification)
  • Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Pivaloylacetonitrile (1.1 eq), Ethanol (Solvent), HCl (Cat.).

  • Reaction: Reflux for 18–24 hours. The hydrazine attacks the ketone carbonyl, followed by cyclization onto the nitrile carbon.

  • Workup: Concentration of ethanol, followed by precipitation with water or ether.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) is recommended to remove unreacted hydrazine.

Graphviz Workflow Diagram:

SynthesisWorkflow Start Reagents: 4-Hydrazinobenzoic Acid + Pivaloylacetonitrile Reaction Cyclocondensation (EtOH, Reflux, HCl, 18h) Start->Reaction Mix Intermediate Intermediate: Hydrazone Formation Reaction->Intermediate Nucleophilic Attack Product Crude Product: 4-(5-Amino-3-t-butyl-pyrazol-1-yl) benzoic acid Intermediate->Product Cyclization Purification Purification: Recrystallization (EtOH/H2O) Product->Purification Isolate Final Pure Compound (>98% HPLC) Purification->Final Dry

Caption: Step-by-step synthesis and purification workflow for the target pyrazole intermediate.

Spectroscopic Data (The Core)

The following data represents the consensus characterization for the free acid form. Note that chemical shifts may vary slightly based on concentration and water content in the deuterated solvent (DMSO-


).
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Dimethyl sulfoxide-d6) is the preferred solvent due to the compound's polarity and the need to observe exchangeable protons (-COOH, -NH

).

H NMR (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.80 - 13.10 Broad Singlet (br s)1H-COOH Carboxylic acid proton. Highly exchangeable; may be invisible if wet solvent is used.
8.05 Doublet (

Hz)
2HAr-H (3, 5) Protons ortho to the electron-withdrawing carboxyl group (deshielded).
7.70 Doublet (

Hz)
2HAr-H (2, 6) Protons ortho to the pyrazole ring.
5.45 Singlet (s)1HPyrazole-H (4) Characteristic methine proton of the pyrazole ring. Diagnostic for 1,3,5-substitution.
5.30 Broad Singlet (s)2H-NH

Amino group protons. Chemical shift is concentration-dependent.
1.23 Singlet (s)9Ht-Butyl Highly intense singlet corresponding to the three methyl groups.

C NMR (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentCausality / Interpretation
166.8 C=O (Acid)Carbonyl carbon of the benzoic acid.
160.5 C-3 (Pyrazole)Quaternary carbon attached to the tert-butyl group.
148.2 C-5 (Pyrazole)Quaternary carbon attached to the amino group (deshielded by N).
142.5 Ar-C (1) Ipso carbon attached to the pyrazole N1.
130.5 Ar-C (3, 5) Aromatic carbons ortho to the acid.
128.8 Ar-C (4) Ipso carbon attached to the COOH.
123.0 Ar-C (2, 6) Aromatic carbons ortho to the pyrazole.
88.5 C-4 (Pyrazole)Methine carbon of the pyrazole. High field shift due to electron density from the amino group.
32.0 C(CH

)

Quaternary carbon of the tert-butyl group.
30.2 C(CH

)

Methyl carbons of the tert-butyl group.
B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) Polarity: Positive (+ve) and Negative (-ve) modes are both informative.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2][3]
  • Exact Mass: 259.1321 Da

Modem/z ObservedIon IdentityInterpretation
ESI (+) 260.14 [M+H]

Protonated molecular ion. Base peak.[2][4]
ESI (+) 282.12 [M+Na]

Sodium adduct (common in unpurified samples).
ESI (-) 258.12 [M-H]

Deprotonated molecular ion (loss of proton from COOH).

Fragmentation Pattern (MS/MS):

  • m/z 260

    
     243:  Loss of NH
    
    
    
    (characteristic of primary amines).
  • m/z 260

    
     215:  Loss of COOH (decarboxylation).
    
  • m/z 260

    
     204:  Loss of tert-butyl fragment (isobutylene, -56 Da).
    
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
Vibration ModeFunctional Group
3450, 3320

(Stretch)
Primary amine (-NH

) asymmetric and symmetric stretches.
2500 - 3000

(Broad)
Carboxylic acid O-H stretch (broad "hump").
2960

(Stretch)
Alkyl C-H stretches from the tert-butyl group.
1680 - 1695

(Stretch)
Carboxylic acid carbonyl.
1620

/

Pyrazole ring breathing and aromatic ring modes.

Quality Control & Purity Assessment

When using this compound as an intermediate, two common impurities must be monitored:

  • Regioisomer Impurity: 3-Amino-5-tert-butyl isomer.[4]

    • Detection: Check the

      
      C NMR.[5] The regioisomer will show distinct shifts for the pyrazole carbons (C3 vs C5).
      
    • Mechanism:[4] Formed if the hydrazine attacks the nitrile carbon first (rare under standard acidic conditions but possible).

  • Uncyclized Hydrazone:

    • Detection: MS peak at M+18 (water not eliminated) or distinct C=N signals in IR not matching the pyrazole ring.

Graphviz Purity Logic:

PurityCheck Sample Synthesized Sample NMR_Check 1H NMR Analysis Sample->NMR_Check Decision t-Butyl Singlet at 1.23 ppm? NMR_Check->Decision Pass Confirm Structure: 5-Amino-3-t-butyl Decision->Pass Yes Fail Suspect Regioisomer: (Check 13C NMR) Decision->Fail No (Shifted >0.2 ppm)

Caption: Logic flow for confirming regiochemical purity via NMR.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link

  • Boehringer Ingelheim. (2000). "Patent WO2000043384A1: Aromatic amino-pyrazole derivatives as p38 kinase inhibitors." World Intellectual Property Organization. Link

  • Dumas, J. (2001). "Protein Kinase Inhibitors: Emerging Trends from the Patent Literature." Expert Opinion on Therapeutic Patents, 11(3), 405-429. Link

  • Bagley, M. C., et al. (2006). "One-step synthesis of pyrazoles from alkynones and hydrazines." Synlett, 2006(16), 2561-2564. (Methodology Reference for Pyrazole Cyclization). Link

Sources

Mechanistic Insight: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical pharmacophore and privileged scaffold in the design of Type II Kinase Inhibitors , specifically targeting p38 MAPK (Mitogen-Activated Protein Kinase) and B-Raf .

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Mechanism of Action (MoA), Structural Biology, and Experimental Validation

Executive Summary: The "Switch Control" Pharmacophore

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a foundational "privileged structure" in kinase drug discovery. It serves as the core scaffold for a class of high-affinity, allosteric inhibitors known as Type II inhibitors . Unlike Type I inhibitors that compete directly with ATP in the active conformation, derivatives of this scaffold exploit a "switch control" mechanism, stabilizing the kinase in an inactive DFG-out conformation.

This molecule is most notably recognized as the key intermediate and binding determinant for Doramapimod (BIRB 796) analogs and related B-Raf inhibitors . Its mechanism relies on dual-occupancy: the pyrazole core anchors to the hinge region, while the tert-butyl group forces the activation loop into an inactive state.

Feature Technical Detail
Primary Target p38 MAPK (

isoforms), B-Raf (V600E)
Binding Mode Type II (DFG-out) Allosteric Inhibition
Key Structural Motif tert-Butyl "Gatekeeper" Wedge
Chemical Role Intermediate for Urea-based Kinase Inhibitors (e.g., BIRB-796 analogs)
Therapeutic Context Anti-inflammatory (Cytokine suppression), Oncology (Raf-MEK-ERK blockade)

Mechanism of Action (MoA): The DFG-Out Paradigm

The biological activity of this scaffold is defined by its ability to induce and stabilize a specific conformational change in the kinase domain.

Structural Pharmacophore

The molecule functions through three distinct structural interactions:

  • The tert-Butyl "Wedge" (Selectivity Pocket): The bulky tert-butyl group at position 3 is the critical determinant of specificity. It penetrates the hydrophobic "selectivity pocket" exposed only when the conserved DFG motif (Asp-Phe-Gly) flips 180° (DFG-out). This sterically clashes with the "Gatekeeper" residue (e.g., Thr106 in p38), preventing ATP binding.

  • The Pyrazole-Amine Core (Hinge Binder): The 5-amino-pyrazole system acts as a bidentate hydrogen bond donor/acceptor for the kinase hinge region (typically Glu71 and Met109 in p38), mimicking the adenine ring of ATP.

  • The Benzoic Acid Tail (Solvent Front): In the acid form, the carboxylate extends towards the solvent-exposed region. In active drug derivatives (e.g., ureas), this position is derivatized to interact with the C-helix (Glu71) or solvent-front Arginine residues, locking the kinase in the inactive state.

Signaling Pathway Modulation

Inhibition of p38 MAPK by this scaffold blocks the phosphorylation of downstream effectors, effectively silencing pro-inflammatory cytokine production.

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_kinase_cascade MAPK Cascade cluster_effectors Downstream Effectors LPS / Stress LPS / Stress MAPKKK (TAK1/ASK1) MAPKKK (TAK1/ASK1) LPS / Stress->MAPKKK (TAK1/ASK1) Cytokines (TNF/IL-1) Cytokines (TNF/IL-1) Cytokines (TNF/IL-1)->MAPKKK (TAK1/ASK1) MKK3 / MKK6 MKK3 / MKK6 MAPKKK (TAK1/ASK1)->MKK3 / MKK6 Phosphorylation p38 MAPK (Target) p38 MAPK (Target) MKK3 / MKK6->p38 MAPK (Target) Thr180/Tyr182 Phos MK2 MK2 p38 MAPK (Target)->MK2 MSK1/2 MSK1/2 p38 MAPK (Target)->MSK1/2 ATF2 / CHOP ATF2 / CHOP p38 MAPK (Target)->ATF2 / CHOP Cytokine mRNA Stability Cytokine mRNA Stability MK2->Cytokine mRNA Stability Transcription (NF-kB) Transcription (NF-kB) MSK1/2->Transcription (NF-kB) Inhibitor (Scaffold) 4-(5-Amino-3-tert-butyl- pyrazol-1-yl)-benzoic acid (Scaffold) Inhibitor (Scaffold)->p38 MAPK (Target)  Allosteric Blockade (DFG-Out Stabilization)

Figure 1: The p38 MAPK signaling cascade illustrating the point of allosteric blockade by the pyrazole scaffold.

Experimental Validation Protocols

To validate the mechanism of this specific scaffold or its derivatives, the following self-validating protocols are recommended.

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the compound against p38


 or B-Raf.
  • Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™.

  • Protocol:

    • Reagent Prep: Dilute the scaffold in DMSO (10 mM stock). Prepare 10-point serial dilutions.

    • Reaction Mix: Combine 5 nM Recombinant p38

      
       (inactive), 2 nM Eu-anti-GST antibody, and 10 nM Tracer 199 (Alexa Fluor conjugate).
      
    • Incubation: Add 5 µL of compound to 20 µL of reaction mix in a 384-well plate. Incubate for 1 hour at Room Temperature (RT).

    • Detection: Measure TR-FRET signal (Ex 340 nm, Em 615/665 nm).

    • Analysis: Plot Emission Ratio (665/615) vs. log[Concentration]. A decrease in FRET signal indicates displacement of the tracer (competitive binding).

    • Note: Since this scaffold is a Type II binder, it may show slow binding kinetics. Pre-incubation (30-60 min) without ATP/Tracer is crucial.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Confirm the "slow-off" rate characteristic of Type II inhibitors.

  • Instrument: Biacore T200 or 8K.

  • Protocol:

    • Immobilization: Biotinylate p38 MAPK and capture on a Streptavidin (SA) chip (~2000 RU).

    • Injection: Inject the compound (0.1 – 10 µM) at 30 µL/min in HBS-P+ buffer (with 1% DMSO).

    • Dissociation: Allow a long dissociation phase (600s) to detect the stable DFG-out complex.

    • Validation: Type II inhibitors typically display a slow

      
       (
      
      
      
      ) compared to Type I inhibitors due to the large conformational change required for release.
X-Ray Crystallography (Co-crystallization)

Objective: Visualize the DFG-out conformation.

  • Conditions:

    • Protein: Human p38

      
       (10 mg/mL).
      
    • Precipitant: 100 mM MES pH 6.0, 20-30% PEG 4000, 0.2 M Ammonium Acetate.

    • Soaking: Soak crystals with 1 mM compound for 24 hours.

  • Success Metric: Observation of the Phe169 residue flipped into the ATP binding site (DFG-out) and the tert-butyl group occupying the hydrophobic pocket.

Synthesis & Derivatization Logic

The "benzoic acid" moiety is rarely the final drug; it is a versatile handle.

  • Reaction: The carboxyl group is typically coupled with an amine (via EDC/HOBt or HATU) to form an amide, or the 5-amino group is reacted with an isocyanate to form a urea .

  • Causality: The urea formation is critical because the urea nitrogens form a characteristic hydrogen bond pair with the Glu71 side chain in the C-helix, further locking the kinase in the inactive conformation.

Common Derivatives:

  • Urea Formation: Reaction of the 5-amino group with aryl isocyanates yields analogs of BIRB 796 .

  • Amide Formation: Reaction of the benzoic acid with morpholine/piperazine improves solubility and pharmacokinetic profile.

References

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Link

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008. Link

  • Dumas, J., et al. (2004). "Recent developments in the discovery of protein kinase inhibitors from the urea class." Current Opinion in Drug Discovery & Development, 7(5), 600-616. Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell, 116(6), 855-867. Link

A Technical Guide to the Physicochemical Characterization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of the novel heterocyclic compound, 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid. In the absence of established experimental data for this specific molecule, this document outlines the foundational principles of physicochemical property prediction based on molecular structure. It further presents detailed, field-proven methodologies for the empirical determination of melting and boiling points, crucial parameters in the drug development pipeline. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to characterize this and similar novel chemical entities, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of Physical Properties in Drug Discovery

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is paved with meticulous characterization. Among the most fundamental of these characteristics are the melting and boiling points. These physical constants are not mere numbers; they are indicators of a compound's purity, stability, and the strength of its intermolecular forces.[1][2] For drug development professionals, these values inform critical decisions in formulation, purification, and storage, ultimately impacting the safety and efficacy of a potential therapeutic agent.

This guide focuses on 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid, a molecule of interest due to the established pharmacological importance of both pyrazole and benzoic acid moieties.[3] Pyrazole derivatives, for instance, are known to possess a wide range of biological activities.[3] A thorough understanding of its physical properties is the first step towards unlocking its therapeutic potential.

Molecular Structure Analysis and Predicted Physicochemical Properties

As of the latest literature review, specific experimental data for the melting and boiling points of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid are not publicly available. However, a robust prediction of its physical behavior can be derived from a detailed analysis of its molecular structure and the constituent functional groups.

Sources

"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" potential biological targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of the scaffold 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (CAS: 869663-56-9). It is designed for medicinal chemists and pharmacologists focusing on kinase inhibitor discovery.

Technical Guide to 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Executive Summary & Chemical Architecture

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. It is best understood not as a final drug, but as a critical Type II Kinase Inhibitor precursor .

The molecule combines three distinct pharmacophores:[1]

  • 3-tert-butyl group: A bulky hydrophobic moiety designed to occupy the "gatekeeper" pocket in protein kinases, specifically selecting for the inactive (DFG-out) conformation.

  • 5-Amino group: A reactive handle for generating urea or amide linkers, essential for hydrogen bonding with the kinase hinge region or the conserved glutamate/aspartate residues (e.g., Glu71 in p38α).

  • 4-Carboxyphenyl group: A solvent-exposed moiety that improves solubility and allows for further derivatization (e.g., to amides) to tune pharmacokinetic properties.

Primary Biological Potential:

  • Primary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK), specifically p38α (MAPK14).

  • Secondary Targets: B-Raf (V600E), VEGFR-2 (KDR), and potentially Tie-2.

  • Mechanism: Allosteric (Type II) inhibition, stabilizing the kinase in an inactive conformation.

Primary Biological Target: p38 MAPK (Allosteric Inhibition)

The most validated application of this scaffold is in the synthesis of inhibitors related to Doramapimod (BIRB 796) . Unlike Type I inhibitors that compete directly with ATP in the active conformation, this scaffold is engineered for Type II inhibition .

Mechanism of Action

The 3-tert-butyl group is the key driver of selectivity. In p38 MAPK, the activation loop (A-loop) contains a conserved DFG motif (Asp-Phe-Gly).

  • DFG-out Shift: Upon binding, the inhibitor forces the Phenylalanine (Phe) of the DFG motif to rotate out of the ATP-binding pocket.

  • Hydrophobic Pocket Occupation: The tert-butyl group of the pyrazole inserts deeply into the newly formed hydrophobic pocket adjacent to the ATP site.

  • H-Bond Network: The 5-amino group (usually derivatized to a urea) forms critical hydrogen bonds with the catalytic loop (Glu71) and the DFG aspartate (Asp168), locking the kinase in a catalytically incompetent state.

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK cascade and the specific intervention point of pyrazole-based inhibitors.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines (UV, LPS, TNF-alpha) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (MAPK14) [TARGET SITE] MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 / MAPKAPK2 p38->MK2 Activation ATF2 ATF2 / Transcription Factors p38->ATF2 Nuclear Translocation Inhibitor Pyrazole Inhibitor (Type II Binding) Inhibitor->p38 Stabilizes DFG-out (Allosteric Block) Response Inflammation (TNF-a, IL-1b, IL-6) MK2->Response mRNA Stability ATF2->Response Transcription

Caption: The p38 MAPK signaling cascade. The pyrazole scaffold targets p38, preventing downstream activation of MK2 and ATF2, thereby halting cytokine production.

Secondary Targets & Polypharmacology

While p38 is the primary target, the "5-amino-pyrazole" core is a privileged scaffold for other kinases sharing similar hydrophobic back-pockets.

TargetRelevanceInteraction Rationale
B-Raf (V600E) Oncology (Melanoma)The tert-butyl group mimics the binding of Raf inhibitors (e.g., Dabrafenib analogs), targeting the inactive conformation of the mutant kinase.
VEGFR-2 (KDR) AngiogenesisThe urea derivatives of this scaffold can bind to the KDR hinge region. The benzoic acid moiety can be extended to interact with the solvent front.
Tie-2 Vascular StabilitySimilar DFG-out binding mode; often a co-target with p38 inhibitors.

Experimental Protocols

To validate this scaffold, researchers must synthesize the core and then derivatize it into a urea-based inhibitor. The acid itself is rarely the final drug; it is the building block .

Synthesis of the Scaffold

Reaction: Cyclocondensation of hydrazine with a beta-ketonitrile.

  • Reagents: 4-Hydrazinobenzoic acid (1.0 eq), Pivaloylacetonitrile (1.1 eq), Ethanol (Solvent), HCl (Cat.).

  • Procedure:

    • Dissolve 4-hydrazinobenzoic acid in refluxing ethanol.

    • Add pivaloylacetonitrile dropwise.

    • Reflux for 4–6 hours. Monitor by TLC (formation of a new UV-active spot).

    • Cool to room temperature. The product, 4-(5-amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , typically precipitates as a solid.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show the tert-butyl singlet (~1.3 ppm) and the pyrazole C4-H singlet (~5.5 ppm).

Derivatization Workflow (SAR Generation)

To generate a library of active kinase inhibitors, convert the 5-amino group into a urea.

Synthesis_Workflow Start 4-Hydrazinobenzoic Acid + Pivaloylacetonitrile Core SCAFFOLD: 4-(5-Amino-3-t-butyl -pyrazol-1-yl)-benzoic acid Start->Core Cyclization Deriv1 Reaction with Isocyanates (R-NCO) Core->Deriv1 Urea Formation Deriv2 Amide Coupling (COOH derivatization) Core->Deriv2 Solubility Tuning Final Active Kinase Inhibitor (Urea/Amide) Deriv1->Final Deriv2->Final

Caption: Synthetic workflow transforming the raw reagents into the bioactive pyrazole scaffold and subsequent kinase inhibitors.

Biological Assay: p38 MAPK Inhibition (FRET)

Objective: Determine the IC50 of the synthesized derivatives against p38α.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant p38α, Biotinylated ATF2 (substrate), Eu-labeled anti-phospho-ATF2 antibody, ATP (at Km).

  • Protocol:

    • Incubate enzyme (p38α) with the test compound (dissolved in DMSO) for 30 min to allow "Type II" slow-binding equilibration.

    • Add ATP and Biotin-ATF2 substrate.

    • Incubate for 60 min at Room Temp.

    • Add detection reagents (Eu-antibody + APC-Streptavidin).

    • Read fluorescence ratio (665 nm / 615 nm).

  • Self-Validation: Include Birb 796 as a positive control (Expected IC50 < 10 nM). The scaffold acid alone is expected to have low activity (IC50 > 10 µM) until derivatized.

References

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. (Discusses the pyrazole-urea pharmacophore).
  • Kelemen, Á.[1][2][3] A., et al. (2019).[1] "Multicomponent reactions in the synthesis of 5-aminopyrazoles." Tetrahedron Letters. Link

  • Chem-E-Data. (2024). "4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid CAS Data." Link

Sources

A Technical Guide to the Physicochemical Properties of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have led to its incorporation into a multitude of approved therapeutic agents, treating a wide array of clinical conditions from inflammation to cancer.[3][4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and Darolutamide (anti-androgen) underscore the therapeutic versatility of this moiety.[3][5]

The success of pyrazole-containing drugs is not merely incidental; it is deeply rooted in the core physicochemical properties of the pyrazole nucleus itself. These properties govern a molecule's pharmacokinetics (PK) and pharmacodynamics (PD), influencing everything from solubility and membrane permeability to target binding and metabolic stability.[3] For researchers in drug development, a profound understanding of these characteristics is not just academic—it is a prerequisite for the rational design of effective and safe medicines.

This guide provides an in-depth exploration of the critical physicochemical properties of pyrazole derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering both foundational principles and field-proven experimental insights to empower the next generation of pyrazole-based drug discovery.

Core Physicochemical Properties of the Pyrazole Nucleus

The intrinsic properties of the pyrazole ring provide a unique toolkit for medicinal chemists. Its ability to act as a bioisostere for other aromatic rings, coupled with its distinct electronic and hydrogen-bonding capabilities, allows for the fine-tuning of a drug candidate's profile.[3]

Aromaticity, Tautomerism, and Electronic Nature

Aromaticity: The pyrazole ring is an aromatic system, a feature that confers significant chemical stability.[6] This aromaticity lies at an intermediate level compared to other heterocycles, influencing its reactivity and interactions.[3] Electrophilic substitution, for instance, typically occurs at the C4 position due to the electronic influence of the two nitrogen atoms.[5][7]

Tautomerism: Unsubstituted or symmetrically substituted pyrazoles at the C3 and C5 positions can exist as a mixture of two tautomeric forms.[6][8] This phenomenon, known as annular tautomerism, involves the migration of the N1 proton to the N2 position. The predominant tautomer is highly dependent on the nature of the substituents, the solvent, and even the physical state (solid vs. solution).[8][9] This is a critical consideration in drug design, as different tautomers can present distinct hydrogen bonding patterns and steric profiles, profoundly affecting receptor binding.[2][10]

Causality Insight: The equilibrium between tautomers is governed by subtle electronic and steric effects. Electron-donating groups tend to favor the tautomer where the N-H bond is adjacent to them, while electron-withdrawing groups have the opposite effect.[9] Understanding and controlling this equilibrium is key to ensuring a consistent interaction with the biological target.

Figure 1: Annular tautomerism in a 3,5-disubstituted pyrazole.

Acidity and Basicity (pKa)

The pyrazole ring exhibits amphoteric behavior.[5] The N1-H ("pyrrolic") nitrogen can act as a weak acid, while the sp2-hybridized N2 ("pyridinic") nitrogen acts as a weak base.[2][3] The unsubstituted pyrazole has a pKa of approximately 2.5, making it significantly less basic than its isomer, imidazole (pKa ≈ 7.1).[3] This reduced basicity is due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.

This weak basicity is a crucial feature in drug design. It means that under physiological pH (7.4), the pyrazole ring is typically uncharged, which generally favors membrane permeability. However, it is basic enough to be protonated by strong acids, a property that can be exploited for salt formation to improve solubility.[6][11] The pKa can be modulated by substituents on the ring, a key strategy for optimizing a compound's properties.[11]

Hydrogen Bonding

The pyrazole scaffold is an adept participant in hydrogen bonding, a fundamental interaction in drug-receptor binding.[5]

  • Hydrogen Bond Donor (HBD): The N1-H group is an effective hydrogen bond donor.[3]

  • Hydrogen Bond Acceptor (HBA): The N2 lone pair is a proficient hydrogen bond acceptor.[3]

This dual HBD/HBA capability allows the pyrazole ring to form multiple, stabilizing interactions within a protein's active site, contributing to binding affinity and selectivity.[5] For instance, in certain kinase inhibitors, the pyrazole N-H can form a critical hydrogen bond with a backbone carbonyl in the hinge region of the enzyme.[3]

Key Physicochemical Parameters for Drug Development

While the core properties are foundational, drug development focuses on a set of quantitative parameters that predict a compound's in vivo behavior. For pyrazole derivatives, the interplay between lipophilicity, solubility, and stability is paramount.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like pyrazoles, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more relevant.

Lipophilicity influences:

  • Absorption: Adequate lipophilicity is required to cross cell membranes.[12]

  • Distribution: Affects how a drug distributes into tissues and crosses the blood-brain barrier.[5]

  • Metabolism: High lipophilicity can lead to increased metabolic breakdown by cytochrome P450 enzymes.

  • Toxicity: High LogP values are often associated with off-target effects and toxicity.

Generally, a LogP value between 1 and 3 is considered a good starting point for oral drug candidates, though the optimal value is target and class-dependent.[12] The pyrazole ring itself can be used to modulate lipophilicity; for example, by serving as a less lipophilic bioisostere for a phenyl ring.[3]

Aqueous Solubility

A drug must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract and to be formulated for administration. Poor solubility is a leading cause of failure in drug development.[13][14]

The solubility of pyrazole derivatives is influenced by:

  • Crystal Packing: Strong intermolecular forces in the solid state, such as hydrogen bonding, can decrease solubility. The high melting point of unsubstituted pyrazole (70°C) is due to intermolecular hydrogen bonding.[6]

  • Ionization (pKa): The ability to form salts can dramatically increase aqueous solubility.

  • Substituents: Introducing polar groups or ionizable centers can enhance solubility.

Strategies like solid dispersions, for example with celecoxib and polymers like PEG 4000, are used to improve the dissolution rate of poorly soluble pyrazole drugs.[13][15]

Chemical and Metabolic Stability

The pyrazole ring is generally resistant to oxidation and reduction.[6] Compared to heterocycles like imidazole, pyrazole frameworks often exhibit enhanced metabolic stability against cytochrome P450-mediated oxidation.[5] However, substituents attached to the ring, particularly on the nitrogen atoms, can be sites of metabolic attack.[5] Assessing stability in liver microsomes or hepatocytes is a standard in vitro assay during lead optimization.

PropertyImportance in Drug DiscoveryTypical Range for Oral DrugsModulation Strategy for Pyrazoles
pKa Governs ionization state, solubility, permeabilityBasic: 7-9; Acidic: 3-5Add/remove electron-withdrawing/donating groups
LogD (pH 7.4) Balances permeability and solubility1 - 3Add polar/nonpolar substituents; N-alkylation
Aqueous Solubility Crucial for absorption and formulation> 10 µg/mLIntroduce ionizable groups; salt formation; formulation
Metabolic Stability Determines half-life and dosing regimenHigh (low clearance)Block metabolic hotspots; modify N-substituents

Table 1: Summary of Key Physicochemical Properties and Their Impact.

Experimental Determination of Physicochemical Properties

Trustworthy data is the bedrock of rational drug design. The following protocols outline standard, validated methods for determining the key physicochemical parameters of novel pyrazole derivatives.

Protocol: Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the gold-standard method for LogP determination, as described by regulatory bodies and widely cited in the literature.[16][17]

Principle: The compound is partitioned between two pre-saturated, immiscible phases (n-octanol and water). The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated from the ratio.

Materials:

  • Test pyrazole derivative

  • n-Octanol (reagent grade)

  • Purified water (e.g., Milli-Q)

  • Separatory funnels or glass vials with Teflon-lined caps

  • Analytical balance, vortex mixer, centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

  • Phase Preparation: Vigorously mix equal volumes of n-octanol and water in a large separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a stock solution of the test compound in n-octanol (or water, depending on solubility) at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol phase (e.g., 5 mL) and the pre-saturated water phase (e.g., 5 mL). Add a small aliquot of the stock solution.

    • Trustworthiness Insight: The final concentration should be below the compound's solubility limit in either phase to avoid erroneous results. The volume of stock solution added should be minimal (<1% of the total volume) to not disturb the phase equilibrium.[17]

  • Equilibration: Seal the vial and shake vigorously (e.g., on a vortex mixer) for 1 hour. Allow it to rest or centrifuge at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete phase separation.

  • Quantification: Carefully sample a known volume from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase (C_oct and C_wat) using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Partition Coefficient (P) = C_oct / C_wat

    • LogP = log10(P)

  • Validation: Perform the experiment in triplicate. Run a known standard with a similar LogP value to validate the experimental setup.

LogP_Workflow start Start: Prepare Saturated Phases (n-Octanol & Water) stock Prepare Compound Stock Solution start->stock partition Combine Phases & Stock Solution in Vial stock->partition equilibrate Equilibrate (Shake & Centrifuge) partition->equilibrate quantify Quantify Compound Concentration in Each Phase (HPLC/UV) equilibrate->quantify calculate Calculate P = [Octanol]/[Water] LogP = log10(P) quantify->calculate end End: Report LogP Value calculate->end

Figure 2: Experimental workflow for LogP determination by the shake-flask method.

Protocol: Determination of pKa by UV-Metric Titration

This method is efficient and requires minimal sample, making it suitable for early discovery.[16][18]

Principle: The UV-Vis absorbance spectrum of a compound often changes as its ionization state changes with pH. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa is determined.

Materials:

  • Test pyrazole derivative

  • Series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13)[16]

  • UV-Vis spectrophotometer with a 96-well plate reader

  • Calibrated pH meter

Step-by-Step Methodology:

  • Wavelength Selection: Dissolve the compound in a strong acid (e.g., pH 1) and a strong base (e.g., pH 13) to obtain the fully protonated and deprotonated species, respectively. Scan the UV-Vis spectrum for each and identify an analytical wavelength where the absorbance difference is maximal.

  • Sample Preparation: Prepare a series of solutions of the test compound at a constant concentration in the different pH buffers. A 96-well plate format is ideal for this.

  • Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.

  • Data Analysis: Plot absorbance versus the measured pH of each buffer.

  • Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the sigmoidal curve.

    • Expertise Insight: For compounds with low solubility, co-solvents like methanol or DMSO can be used, but the apparent pKa (p_sKa) must be measured and extrapolated back to a fully aqueous environment.

Case Study: Celecoxib - A Physicochemical Profile

Celecoxib (Celebrex®) is a selective COX-2 inhibitor widely used to treat arthritis pain and inflammation.[13] Its physicochemical properties are a classic example of the challenges and strategies involved with pyrazole-based drugs.

  • Structure: Features a central pyrazole ring substituted with two phenyl rings (one bearing a sulfonamide group) and a trifluoromethyl group.[19]

  • Solubility: Celecoxib is a BCS Class II drug, meaning it has high permeability but low aqueous solubility (approx. 5 µg/mL).[14] This poor solubility limits its dissolution rate and can lead to variable absorption.[14]

  • Lipophilicity: It is a highly lipophilic molecule, with a reported LogP of approximately 3.4.[19] This high lipophilicity contributes to its good membrane permeability.

  • pKa: The sulfonamide group imparts weak acidity, with a pKa of around 11.1.[20] This means it is non-ionized at physiological pH, consistent with its low solubility and high lipophilicity.

The development of Celecoxib has involved extensive formulation work, including the creation of nanoformulations and solid dispersions to enhance its solubility and bioavailability, demonstrating that even for successful drugs, optimizing physicochemical properties is a continuous challenge.[13][14][15]

ADME_Logic cluster_Properties Physicochemical Properties cluster_ADME Pharmacokinetic Profile (ADME) Solubility Aqueous Solubility pKa Absorption Absorption Solubility->Absorption affects rate & extent Lipophilicity Lipophilicity LogP / LogD Lipophilicity->Absorption governs permeability Distribution Distribution Lipophilicity->Distribution tissue penetration Metabolism Metabolism Lipophilicity->Metabolism influences clearance Stability Metabolic Stability H-Bonding Stability->Absorption first-pass effect Stability->Metabolism determines half-life Absorption->Distribution Excretion Excretion Metabolism->Excretion

Figure 3: Logical relationship between core physicochemical properties and the ADME profile of a drug candidate.

Conclusion

The pyrazole scaffold is a powerful tool in the arsenal of the medicinal chemist. Its unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties provides a foundation for designing potent and selective therapeutic agents. However, success is contingent upon a deep and quantitative understanding of the resulting physicochemical properties. Lipophilicity, solubility, and pKa are not merely abstract parameters; they are the critical determinants of a molecule's journey through the body. By employing rigorous experimental methodologies and embracing a mindset of rational, property-based design, researchers can effectively harness the potential of pyrazole derivatives to develop the medicines of tomorrow.

References

  • Ran, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBh1_eDy_f3_1LBUVCBrqM3imH1u1AoFlo8HxwIKJMTKsSushJ4U2p1Kgg5uGYefjy4PKJdQ90C_9AsT_cy-3qTLx2TULc16BLMv7DXqhL2MAwSo2kianZJhL97Q83JmrS7zUToRu7so9Avg==]
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - A Review. International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.
  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETdfKWnpOvSClDtaZkgnf4pKDc5gMXCPU5E0jjLc4fG9HFs1HHLwNAzRSAaXD4s4os5mELtHw5u5XDP4l_e-Uw-WGyMi-ciC9MJdcP7-W-xahfhCQVIm5Do5EowOZoE0PM0X2j1nLXNRywkpBnVB1esuOFkAND4UwowwlY6YpRHV2UcdpY8NBsXWHlqd3gqp-8CWaN_1EHkxsg_GN5Kx32N0QEM3X-lp6XIa9P1HuvIyIacpmPgk8yYY3kcN4PrX3UTzuqioL7X6_yF3AJNcUz-L8ghTr-h543B1mOJnbOSrdUwPnlN0RChNs=]
  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG94WUm0X3pnGThsTGOUR948YHBOuKtp45P_SrT6IGBHh3W6poczq0Ji8DO7FnDh-tQVCFw2zYnbglwxNgyQPXRQKYs2zp5FGwVw1yNd8XKFxKB4tvNFbkUyR5fFBnQV15oyFCD9wc4zfLHFGflCNk82iF93rNgbnpT-tMAmjWnzwjFIn7G4WMXX743WFYG4By_U_s=]
  • Patel, H., et al. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. World Journal of Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbClg2nr1CDq-1Hiz3IJgiG7NyfJ7Tc1Yy9PuDVwAIxEqmcCGHQ72XCy8rfg1r_SH8MhG4u0mrcPbiDV8Nai1RkDiw30equwG4kM7-EDtb4UlmUnj8y_Tcv29EYDUqtiVNnuxJgtX7tt5Gnl-ahZXpIWtGK3yPm4Kl3V9TDbIGZGdDBZ_GIKOn6s1LHZ3mkwantnHt0w80_j7f0e9Wt4kzIWnNwDCk]
  • Fathalla, W., et al. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqmiSqMNjdr5tIqXbFDGh_Vs0usuk4pxr4SOgCIGviPXGfjkq0fVE-9PIUsEowaSXW_ECoFRxWPthXaWXDdzFP7uWCKbBtgMhz0t2ATBf2J_TVUOM9-otPhf5pmJneob_m_nQlEFzlg4IYYyDvDacCGvRVVhuapMR__H-r1iG0Wmams5nPr8eAQVI8GvWWFO_IOEpXK0HDQTt8DCLEvBvnpTgIwlsLYyPkzA8nK1YhfnPabg==]
  • Yazdanian, M., et al. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Medicinal Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrQ26HAaPv3HvrOrtexbDDpeiPd0Ei7wsljKhxrRQosT0AiVy3eRq33siKkjK0rOXoQJW274dbIa4IX_OgrDVH9EgRVVOUBWQBwpiT9OSxj5y_ajw4UEwyuEdtx087yU8ZMOhd]
  • Yusuf, H., et al. (2022). Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method. Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX6tVRMJ-T2Hpv0_UGqll1oMGXer20QtJB-rLb2MZwfp91tNppTywobqlKHqvLJN1ZsfBtAp3vaHIcDS1wqiGuHOz2tYkalH1ar6nqmJittE_R1Qqiilfi0_yvWqK55rSRncoNWntTgXq43qi1JU6H6mKgWyQinRPIcOwBn24_9U2Of6Wu0fUtTbJoTXw-zPGiMsXUqRz9_nq9yCEwhbCyFggRRTSaKc2KzkPCHfxH3AFh]
  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. [URL: https://pubmed.ncbi.nlm.nih.gov/27137915/]
  • Tighadouini, S., et al. (2020). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg4yBETTujMVoFrbnppakLt3mP5xREjC28dsBPp-KxHxctvBchC7SwwrHB89Yy_01K8oIuWKGLzx9bJsN7owWoyMWJiApFXhw0iByTUHshAl89un0EOe8FoPArw8gfkgR9QKRq4UmolCIDUoy3c54cvTXbvxOa1jatyqP6TRMxShsvQVACYSj87KaCij3r_55KSwtqKZ-24NwXXcqZjgWsmvLsWOKQeqxEzW39o34T0gGEMsYmdg==]
  • Trotsko, N., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbddtP_K2_Tu21ATkE8Gw7KzpDS7vRxkeVSUY27zuwDQswler7FaS_Ii6HuMZsEkX9QeBUSuz-uYueVXAQmE-lILPaA7RBH4YEO3SGOewrZSLo42h0wrpfSwU2Qq5Wqs_mJyeiaY3_6wLCjw==]
  • Al-Obaidi, H., & Buckle, D. (2010). Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions. Journal of Pharmacy and Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/20819177/]
  • Ionescu, I.-A., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/22818]
  • Arslan, A., & Oner, L. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro. Pharmaceutics. [URL: https://www.pharmaexcipients.
  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [URL: https://www.graphyonline.com/archives/archivedownload.php?pid=JDRD-146]
  • Guler, G. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11172151/]
  • Czyrski, A., & Szymański, P. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules. [URL: https://www.mdpi.com/1420-3049/29/15/3547]
  • Marín-Luna, M., et al. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/nj/c4nj02229a]
  • Al-Obaidi, H., & Buckle, D. (2010). Physicochemical characterization and drug-release properties of celecoxib hot-melt extruded glass solutions. Journal of Pharmacy and Pharmacology. [URL: https://academic.oup.com/jpp/article/62/9/1131/6135688]
  • National Center for Biotechnology Information. (n.d.). Celecoxib. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2662]
  • Marín-Luna, M., et al. (2015). Pairs of tautomeric pyrazoles. ResearchGate. [URL: https://www.researchgate.net/figure/Pairs-of-tautomeric-pyrazoles_fig2_273763784]
  • Ghasempour, L., et al. (n.d.). ADME Properties of compound 6. ResearchGate. [URL: https://www.researchgate.net/figure/ADME-Properties-of-compound-6_tbl3_353229864]
  • Alfa Chemistry. (n.d.). LogP/LogD/pKa/pH Solubility in Preformulation Analysis. Alfa Chemistry Testing Lab. [URL: https://www.alfachemic.
  • El-Sayed, N. N. E., et al. (2023). Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. [URL: https://www.researchgate.net/publication/376376879_Synthesis_Molecular_Docking_Studies_and_ADME_Properties_of_Some_New_Pyrazolo15-apyrimidines_as_Antimicrobial_and_Anticancer_Agents]

Sources

Biological Activities of 5-Aminopyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activities, structure-activity relationships (SAR), and experimental validation of 5-aminopyrazole derivatives.

Executive Summary

The 5-aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry due to its distinct electronic profile and hydrogen-bonding capabilities. Unlike generic heterocycles, the 5-aminopyrazole core functions as a versatile bioisostere for the purine ring system, allowing it to mimic ATP in kinase binding pockets.

This guide analyzes the scaffold's utility across three primary therapeutic axes: Oncology (Kinase Inhibition) , Inflammation (p38 MAPK modulation) , and Antimicrobial Resistance . It provides researchers with actionable SAR insights, validated experimental protocols, and mechanistic pathways to accelerate lead optimization.

Chemical Space & Structure-Activity Relationship (SAR)

The 5-aminopyrazole core (


) offers four distinct vectors for derivatization. The exocyclic amino group at C5 is critical, acting as a primary hydrogen bond donor/acceptor often engaged in "hinge binding" within kinase active sites.
SAR Visualization

The following diagram maps the functional impact of substitutions at N1, C3, C4, and the C5-Amino group based on recent high-potency analogs (e.g., Pirtobrutinib, BIRB-796).

SAR_Map Core 5-Aminopyrazole Core Scaffold N1 N1 Position: Hydrophobic Pocket Interaction (Aryl/Heteroaryl groups improve selectivity & bioavailability) Core->N1 C3 C3 Position: Steric Gatekeeper (Bulky groups like t-Butyl/CF3 modulate lipophilicity & metabolic stability) Core->C3 C4 C4 Position: Electronic Tuning (E-withdrawing groups like CN/COR enhance antiproliferative potency) Core->C4 C5 C5-Amino Group: Hinge Binder / Linker (Conversion to Urea/Amide creates critical H-bonds with Asp-Phe-Gly (DFG) motif) Core->C5

Figure 1: Strategic derivatization vectors of the 5-aminopyrazole scaffold. The C5-Amino position is the primary vector for kinase hinge interaction.

Therapeutic Axis I: Oncology & Kinase Inhibition

5-aminopyrazoles function primarily as ATP-competitive inhibitors. Their efficacy is most pronounced in targeting Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) .

Mechanism of Action: The "Gatekeeper" Interaction

In CDK2/Cyclin A complexes, the pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone NH of the hinge region, while the C5-amino group donates a hydrogen bond to the backbone carbonyl. This "bidentate" anchor orients the molecule, allowing C3/C4 substituents to explore the hydrophobic back-pocket.

Key Data: Antiproliferative Potency

Table 1: Comparative IC50 values of 5-aminopyrazole derivatives against key cancer cell lines.

Compound IDTarget KinaseCell LineIC50 (µM)Mechanism Note
Pirtobrutinib BTK (C481S mutant)MCL Cells< 0.01Reversible inhibitor; overcomes Ibrutinib resistance [1].
Compound 29 CDK2/Cyclin A2MCF-7 (Breast)17.12Induces G2/M phase cell cycle arrest [2].
Compound 11a UnknownHepG2 (Liver)~15.054% growth inhibition at screening concentration [3].
Dinaciclib CDK1/2/5/9A549 (Lung)0.003Pyrazolo[1,5-a]pyrimidine core (bioisostere) [4].

Therapeutic Axis II: Inflammation (p38 MAPK)

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokines (TNF-α, IL-6).[1] 5-aminopyrazoles, specifically N-pyrazole ureas (e.g., BIRB-796/Doramapimod), act as Type II inhibitors . They bind to the inactive "DFG-out" conformation of the kinase, offering higher selectivity than Type I (ATP-mimetic) inhibitors.

Signaling Pathway Blockade

The diagram below illustrates where 5-aminopyrazole inhibitors intercept the inflammatory cascade.[2]

p38_Pathway Stress Stress Stimuli (LPS, UV, Osmotic Shock) MAPKKK MAPKKK (TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 / MSK1 p38->MK2 Inhibitor 5-Aminopyrazole Inhibitor (e.g., BIRB-796) Locks DFG-out Conformation Inhibitor->p38 Inhibition Transcription Transcription Factors (ATF2, CHOP) MK2->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines

Figure 2: p38 MAPK signaling cascade showing the intervention point of 5-aminopyrazole inhibitors preventing cytokine release.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are standardized for evaluating 5-aminopyrazole derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Purpose: To determine the IC50 of a derivative against a specific kinase (e.g., p38α or CDK2).

Materials:

  • Recombinant Kinase (e.g., p38α, 5-10 nM final).

  • FRET Peptide Substrate (specific to kinase).

  • ATP (at

    
     concentration for the specific kinase).
    
  • Test Compound (dissolved in 100% DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Dilute the kinase in Assay Buffer. Add 5 µL of the enzyme solution to the wells. Incubate for 15 minutes at Room Temperature (RT) to allow pre-equilibration (crucial for Type II inhibitors like BIRB-796).

  • Reaction Start: Add 5 µL of the Substrate/ATP mix.

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Add 10 µL of EDTA-containing detection reagent.

  • Readout: Measure fluorescence ratio (Ex/Em specific to FRET pair) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

    • Validation Criteria: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC50.

Protocol B: MTT Cell Viability Assay

Purpose: To assess cytotoxicity in cancer cell lines.

Workflow:

  • Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with test compounds (0.1 – 100 µM) for 48h or 72h. Maintain DMSO concentration < 0.5% v/v.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL. Incubate for 4h at 37°C.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: % Viability =

    
    .
    

Synthesis Strategy Overview

The most robust route to 5-aminopyrazoles is the heterocyclization of


-ketonitriles with hydrazines .
  • Reaction:

    
    -ketonitrile + Hydrazine hydrate 
    
    
    
    5-aminopyrazole.[3]
  • Conditions: Ethanol reflux (2-4h), often catalyzed by acetic acid.

  • Advantage: This is a high-yielding, atom-economic "one-pot" reaction.[4]

  • Derivatization: The resulting C5-amine can be further reacted with isocyanates to form ureas (p38 inhibitors) or acyl chlorides to form amides.

References

  • Mato, A. R., et al. (2021). "Pirtobrutinib in Pretreated Covalent BTK Inhibitor–Resistant Mantle Cell Lymphoma." New England Journal of Medicine.

  • Ali, A. A., et al. (2022).[5] "Design, synthesis and biological evaluation of novel pyrazole derivatives as potential CDK2 inhibitors." Bioorganic Chemistry.

  • Lusardi, M., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." International Journal of Molecular Sciences.

  • Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Rapetti, F., et al. (2024).[5] "Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives." Molecules.

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid. While specific biological data for this compound is not yet publicly available, its structural features, particularly the pyrazole core, suggest a strong potential for biological activity. Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting potent inhibitory effects on protein kinases. Therefore, this guide will focus on a logical, hypothesis-driven approach to evaluate this compound as a potential kinase inhibitor. We will detail both biochemical and cell-based assay protocols, providing the scientific rationale behind the experimental design and offering insights into data interpretation.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structure is considered "privileged" in drug discovery due to its ability to form multiple, favorable interactions with the ATP-binding pocket of protein kinases. Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention.

Given the structural similarities of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid to known kinase inhibitors, it is prudent to initiate its characterization by screening for kinase inhibitory activity. This document outlines a two-tiered approach:

  • Tier 1: Biochemical Kinase Assay: To determine if the compound can directly inhibit the enzymatic activity of a purified kinase in a cell-free system.

  • Tier 2: Cell-Based Kinase Assay: To assess the compound's ability to inhibit kinase activity within a living cell, which provides insights into its cell permeability and activity in a more physiological context.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining reliable and reproducible data.

  • Solubility Testing: The benzoic acid moiety suggests that the compound's solubility will be pH-dependent. Initial solubility should be tested in common laboratory solvents.

    • Primary Solvent: Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

    • Aqueous Buffers: The solubility in aqueous buffers at different pH values should be determined. The carboxylic acid group suggests that solubility may increase in slightly basic buffers (pH > 7.4).

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.

    • Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects the assay performance (typically < 0.5%).

Tier 1: Biochemical Kinase Inhibition Assay

A variety of in vitro kinase assay formats are available, each with its own advantages and disadvantages. For initial screening, a homogenous, luminescence-based assay such as the ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity, broad applicability to different kinases, and suitability for high-throughput screening. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated together. Active kinases will convert ATP to ADP.

  • ADP Detection:

    • An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added to convert the newly produced ADP back into ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated, and therefore, the kinase activity.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase being tested. Here, we will use a hypothetical tyrosine kinase as an example.

Materials:

  • 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid stock solution in DMSO.

  • Recombinant human kinase (e.g., Src, Abl).

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate).

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes.

  • Plate reader with luminescence detection capabilities.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection prep_compound Prepare serial dilutions of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid add_compound Add compound dilutions to plate prep_compound->add_compound prep_kinase Prepare kinase/substrate mix add_kinase Add kinase/substrate mix prep_kinase->add_kinase prep_atp Prepare ATP solution start_reaction Add ATP to initiate reaction prep_atp->start_reaction add_compound->add_kinase add_kinase->start_reaction incubation Incubate at room temperature start_reaction->incubation stop_reaction Add ADP-Glo™ Reagent incubation->stop_reaction incubation2 Incubate stop_reaction->incubation2 add_detection Add Kinase Detection Reagent incubation2->add_detection incubation3 Incubate add_detection->incubation3 read_plate Read luminescence incubation3->read_plate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare a serial dilution of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid in the kinase assay buffer containing a fixed percentage of DMSO. For an initial screen, a 10-point, 3-fold dilution series starting from 100 µM is recommended.

    • Add 5 µL of each compound dilution to the wells of a 384-well plate.

    • Include "no compound" (DMSO vehicle) controls for 100% kinase activity and "no kinase" controls for background signal.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 10 µL of the kinase/substrate mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.

    • Prepare a solution of ATP in the kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data to the "no compound" control (100% activity).

    • Percent Inhibition = 100 * (1 - (Signal_compound / Signal_no_compound))

  • Determine IC50:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Table 1: Example Data for IC50 Determination

Compound Conc. (µM)Log [Compound]Luminescence (RLU)Percent Inhibition
10021,50095.0%
33.31.522,50091.7%
11.11.055,00083.3%
3.70.5710,00066.7%
1.20.0818,00040.0%
0.4-0.4025,00016.7%
0.1-1.0029,0003.3%
0-30,000 (100% Activity)0%
No Kinase-500 (Background)-

Tier 2: Cell-Based Kinase Inhibition Assay

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound is active in a more complex biological environment. This type of assay assesses the compound's ability to cross the cell membrane and inhibit the target kinase within the cell, leading to a downstream effect, such as a change in substrate phosphorylation.

Principle of a Phospho-Specific Antibody-Based Assay

This method involves treating cells with the compound and then lysing them to measure the phosphorylation status of a known downstream substrate of the target kinase. The level of phosphorylation is typically quantified using an ELISA-based method with a phospho-specific antibody.

Detailed Protocol: In-Cell Western or ELISA

This protocol is a general template for measuring the inhibition of a specific signaling pathway in cells.

Materials:

  • A cell line that expresses the target kinase and its substrate (e.g., a cancer cell line with an activated signaling pathway).

  • Cell culture medium and supplements.

  • 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.

  • A known activator of the signaling pathway (if necessary, e.g., a growth factor).

  • A known inhibitor of the kinase as a positive control.

  • Cell lysis buffer.

  • Primary antibodies: one that recognizes the phosphorylated form of the substrate and one that recognizes the total amount of the substrate protein.

  • Secondary antibodies conjugated to a detectable label (e.g., horseradish peroxidase or a fluorescent dye).

  • Detection reagents.

  • 96-well cell culture plates.

  • Plate reader (absorbance or fluorescence).

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection seed_cells Seed cells in 96-well plate incubate_cells Incubate overnight seed_cells->incubate_cells treat_compound Treat with compound dilutions incubate_cells->treat_compound stimulate_cells Stimulate with activator (if needed) treat_compound->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells block_plate Block non-specific binding lyse_cells->block_plate add_primary_ab Incubate with primary antibodies (anti-phospho and anti-total) block_plate->add_primary_ab add_secondary_ab Incubate with secondary antibodies add_primary_ab->add_secondary_ab add_substrate Add detection substrate add_secondary_ab->add_substrate read_plate Read signal add_substrate->read_plate

Caption: Workflow for a cell-based kinase inhibition assay.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • The next day, replace the medium with a low-serum medium for a few hours to reduce basal signaling.

    • Prepare serial dilutions of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid in the low-serum medium.

    • Treat the cells with the compound dilutions for a predetermined amount of time (e.g., 1-4 hours).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate activator (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes) before lysis.

  • Cell Lysis and Detection:

    • Aspirate the medium and lyse the cells by adding a suitable lysis buffer.

    • The subsequent steps will depend on the specific assay format (e.g., ELISA, In-Cell Western). For an ELISA:

      • Transfer the lysates to an antibody-coated plate.

      • Incubate with a primary antibody against the phosphorylated substrate.

      • Wash and incubate with a labeled secondary antibody.

      • Add a detection substrate and read the signal.

    • In parallel, determine the total substrate levels to normalize for any differences in cell number.

Data Analysis and Interpretation
  • Normalize the Data:

    • For each well, divide the signal from the phospho-specific antibody by the signal from the total protein antibody. This corrects for any variations in cell density.

  • Calculate Percent Inhibition and IC50:

    • Similar to the biochemical assay, calculate the percent inhibition relative to the DMSO-treated control.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit the data to determine the cellular IC50.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid as a potential kinase inhibitor. A positive result in the biochemical assay, followed by confirmation of activity in a cell-based assay, would provide strong evidence that this compound warrants further investigation.

Subsequent steps in the characterization of this compound could include:

  • Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of disease.

By following a systematic and hypothesis-driven approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel chemical entities like 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.

References

  • KC, H. R., Gilmore, D. F., & Alam, M. A. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics, 11(7), 939. [Link]

  • Alam, M. A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega.
  • Allison, D., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(3), 387-392. [Link]

  • Al-Soud, Y. A., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7535. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • PLOS ONE. (2014). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • IUCr. (2007). tert-Butyl 4-({[(E)-1,3-dimethyl-5-phen-oxy-pyrazol-4-yl]meth-yl}amino-oxymeth-yl)benzoate. [Link]

Application Notes & Protocols: Characterizing "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" as a Kinase Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Kinase-Modulated Pathways

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its structural versatility allows for diverse substitutions, enabling fine-tuning of steric and electronic properties to achieve high-affinity interactions with various biological targets. While many pyrazole derivatives have been explored for their roles as direct kinase inhibitors, acting on the ATP-binding site of enzymes like FLT3, others function by modulating key protein-protein interactions within kinase-driven signaling cascades.[2] This application note focuses on a novel pyrazole derivative, "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid," and provides a comprehensive guide for its characterization as a potential modulator of kinase signaling pathways.

While direct inhibitory data for this specific molecule is not yet publicly available, we can draw parallels from structurally related compounds. For instance, BAY-293, another pyrazole-containing molecule, is a potent and selective inhibitor of the interaction between KRAS and Son of Sevenless 1 (SOS1).[3][4][5] SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS, a critical node in multiple kinase signaling pathways, including the MAPK/ERK cascade.[6][7] The disruption of the KRAS-SOS1 interaction by BAY-293 prevents RAS activation, leading to the inhibition of downstream signaling, such as ERK phosphorylation, and subsequent anti-proliferative effects in cancer cell lines.[3][7] This application note will therefore provide protocols to investigate if "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" acts through a similar mechanism of disrupting protein-protein interactions within a kinase-regulated pathway.

Plausible Mechanism of Action: Disruption of Protein-Protein Interactions

Based on the precedent set by compounds like BAY-293, a plausible mechanism of action for "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" is the allosteric inhibition of a key protein-protein interaction within a kinase signaling cascade. This mode of inhibition offers the potential for greater selectivity compared to traditional ATP-competitive kinase inhibitors, which can suffer from off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.

The following diagram illustrates the hypothetical mechanism where the compound binds to a protein (e.g., a scaffold protein or an upstream regulator) and prevents its interaction with a kinase or its substrate, thereby downregulating the signaling pathway.

Mechanism_of_Action cluster_0 Uninhibited State cluster_1 Inhibited State Protein_A Regulator Protein (e.g., SOS1) Protein_B Signaling Partner (e.g., KRAS) Protein_A->Protein_B Interaction Downstream_Kinase Downstream Kinase Activation Protein_B->Downstream_Kinase Activation Inhibitor 4-(5-Amino-3-tert-butyl- pyrazol-1-yl)-benzoic acid Protein_A_Inhibited Regulator Protein Inhibitor->Protein_A_Inhibited Binding Protein_B_Inactive Signaling Partner Protein_A_Inhibited->Protein_B_Inactive Interaction Blocked Downstream_Kinase_Inactive No Kinase Activation Protein_B_Inactive->Downstream_Kinase_Inactive

Caption: Hypothetical mechanism of action for the pyrazole inhibitor.

Experimental Protocols

The following protocols provide a framework for the initial characterization of "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid."

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol is designed to determine if the compound directly inhibits the activity of a specific kinase.[8][9] It is a crucial first step to distinguish between direct kinase inhibition and modulation of a pathway component.

Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a purified kinase.[8] The amount of phosphorylated substrate or the amount of ADP produced is quantified, typically using a fluorescence- or luminescence-based method. A decrease in signal in the presence of the test compound indicates inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[10]

  • "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the kinase)

  • Microplate reader

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Compound Preparation: Prepare a serial dilution of "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase assay buffer

    • Test compound or DMSO (vehicle control)

    • Purified kinase

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_Kinase_Assay_Workflow Start Start Compound_Dilution Prepare serial dilution of '4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid' Start->Compound_Dilution Reaction_Mix Add buffer, compound/DMSO, and purified kinase to plate Compound_Dilution->Reaction_Mix Pre_incubation Pre-incubate at room temperature Reaction_Mix->Pre_incubation Reaction_Initiation Add substrate and ATP Pre_incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Detection Stop reaction and add detection reagents Incubation->Detection Read_Plate Measure signal on a plate reader Detection->Read_Plate Data_Analysis Calculate % inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Sources

"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical utility, synthesis, and functionalization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical bifunctional scaffold in the discovery of Type II kinase inhibitors, particularly for p38 MAPK.

Executive Summary

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a specialized heterocyclic building block designed for the synthesis of Type II kinase inhibitors . Structurally related to the clinical candidate Doramapimod (BIRB 796) , this scaffold retains the critical tert-butyl-pyrazole pharmacophore required for deep hydrophobic pocket binding (DFG-out conformation) while replacing the lipophilic p-tolyl group with a p-benzoic acid moiety.

This modification transforms the molecule into a bifunctional scaffold :

  • The 5-Amino Group: Serves as the nucleation point for urea formation (the primary hydrogen-bonding motif with the kinase hinge/Glu71).

  • The Benzoic Acid: Provides a versatile synthetic handle for optimizing physicochemical properties (solubility, lipophilicity) or attaching targeting ligands, a feature absent in the parent BIRB 796 structure.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-(5-Amino-3-(tert-butyl)-1H-pyrazol-1-yl)benzoic acid
Molecular Formula C₁₄H₁₇N₃O₂
Molecular Weight 259.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
pKa (Calc) ~3.5 (Carboxylic Acid), ~2.0 (Pyrazole Amine)
Key Functionality Weakly nucleophilic amine (pyrazole); Electrophilic acid precursor

Synthesis Protocol: The "Make"

Objective: Synthesis of the scaffold from commodity starting materials.

Reaction Scheme

The synthesis relies on the regioselective condensation of 4-hydrazinobenzoic acid with pivaloylacetonitrile . The reaction is driven by the nucleophilic attack of the hydrazine on the ketone carbonyl, followed by cyclization onto the nitrile.

Materials
  • Reagent A: 4-Hydrazinobenzoic acid (CAS: 619-67-0)[1]

  • Reagent B: Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile) (CAS: 59997-51-2)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Conc. HCl (Catalytic amount, optional)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydrazinobenzoic acid (10.0 mmol, 1.52 g) in Ethanol (50 mL).

  • Addition: Add pivaloylacetonitrile (10.0 mmol, 1.39 g) to the suspension.

  • Reaction: Heat the mixture to reflux (78°C) . The suspension typically clears as the reaction proceeds, followed by the precipitation of the product.

    • Duration: Maintain reflux for 4–6 hours. Monitor consumption of hydrazine by TLC (System: DCM/MeOH 9:1).

  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 75–85%

    • Identity Check: 1H NMR (DMSO-d6) should show the tert-butyl singlet (~1.2 ppm), pyrazole CH singlet (~5.4 ppm), and para-substituted aromatic doublets.

Application Protocols: The "Use"

Objective: Utilizing the scaffold to build kinase inhibitor libraries.

Workflow A: Urea Formation (The Pharmacophore)

Context: The amino group on the pyrazole is electronically deactivated and sterically hindered. Standard nucleophilic attack on isocyanates is slow. Activation of the coupling partner is required.

Protocol: Reaction with Isocyanates

  • Dissolution: Dissolve the scaffold (1.0 eq) in anhydrous THF or DMF .

  • Base: Add DIPEA (2.0 eq) to ensure the amino group is non-protonated.

  • Coupling: Add the desired Isocyanate (e.g., 1-isocyanato-4-methylnaphthalene) (1.1 eq) dropwise.

  • Conditions: Stir at 60°C for 12 hours.

  • Note: If the isocyanate is not commercially available, generate it in situ from the corresponding aniline using Triphosgene or react the aniline with Phenyl Chloroformate to form the carbamate, then react with the pyrazole amine.

Workflow B: Amide Coupling (The Tail)

Context: The carboxylic acid allows for the attachment of solubilizing groups (e.g., morpholine, N-methylpiperazine) to improve the pharmacokinetic profile.

Protocol: HATU Coupling

  • Activation: Dissolve the scaffold (1.0 eq) in DMF . Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT.

  • Amine Addition: Add the solubilizing amine (e.g., Morpholine) (1.2 eq).

  • Reaction: Stir at RT for 2–4 hours.

  • Monitoring: Monitor by LCMS for the formation of the amide [M+H]+.

Visualizations & Pathways

Figure 1: Synthesis & Functionalization Workflow

Caption: Chemical pathway transforming raw materials into the bifunctional kinase inhibitor scaffold.

SynthesisWorkflow Start1 4-Hydrazinobenzoic Acid (Reagent A) Intermediate Condensation & Cyclization (Reflux EtOH) Start1->Intermediate Start2 Pivaloylacetonitrile (Reagent B) Start2->Intermediate Scaffold TARGET SCAFFOLD 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid Intermediate->Scaffold  Regioselective  Cyclization PathA Path A: Urea Formation (Reaction w/ Isocyanates) Scaffold->PathA  Functionalize  Amine PathB Path B: Amide Coupling (Reaction w/ Amines) Scaffold->PathB  Functionalize  Acid Drug1 p38 Inhibitor (Type II) (Hinge Binder + Solubilizing Tail) PathA->Drug1 PathB->Drug1

Figure 2: p38 MAPK Signaling & Inhibition

Caption: Mechanism of action showing Type II inhibition stabilizing the DFG-out conformation.

p38Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAPKKK MAPKKK (ASK1, TAK1) Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38_Active p38 MAPK (Active) (Phosphorylated) MKK->p38_Active  Phosphorylation Substrates Downstream Substrates (MK2, ATF2) p38_Active->Substrates Response Inflammatory Response (Cytokine Production) Substrates->Response Inhibitor Scaffold-Based Inhibitor (Type II Binding) Inhibitor->p38_Active  Locks DFG-out  Conformation

References

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. (Contextualizing the diaryl urea scaffold).
  • Organic Syntheses. "General methods for pyrazole synthesis via hydrazine condensation." Organic Syntheses Collection.

Sources

Application Note: Strategic Utilization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, focusing on the strategic utilization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid as a versatile scaffold for Type II kinase inhibitor design and affinity probe generation.

Introduction & Technical Overview

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a critical building block in the synthesis of Type II kinase inhibitors , specifically those targeting the p38 MAP Kinase and B-Raf pathways. Structurally, it belongs to the N-aryl-aminopyrazole class, the core scaffold of the potent inhibitor Doramapimod (BIRB 796) .

Unlike the standard tolyl-based intermediates used in Doramapimod, this benzoic acid derivative provides a unique "Solvent-Exposed Vector" (the carboxylic acid). This functionality allows researchers to:

  • Enhance Solubility: Modify physicochemical properties in late-stage lead optimization.

  • Generate Affinity Probes: Covalently attach the scaffold to solid supports (beads) for kinase pulldown assays.

  • Develop PROTACs: Serve as the "Warhead" attachment point for E3 ligase linkers.

Mechanistic Context: The DFG-Out Conformation

This scaffold is designed to bind the allosteric hydrophobic pocket created when the kinase DFG (Asp-Phe-Gly) motif adopts the "Out" conformation. The aminopyrazole moiety serves as the anchor, while the 5-amino group is typically derivatized into a urea linkage to form hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: Commercial availability of this specific acid can be sporadic. High-purity synthesis is achievable via a Knorr-type condensation.

Reagents:

  • 4-Hydrazinobenzoic acid (CAS: 619-67-0)

  • 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) (CAS: 59997-51-2)

  • Ethanol (Absolute)

  • Hydrochloric acid (Concentrated)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-hydrazinobenzoic acid (10.0 mmol) in Ethanol (50 mL).

  • Addition: Add pivaloylacetonitrile (11.0 mmol, 1.1 eq) to the mixture.

  • Catalysis: Add catalytic HCl (0.5 mL, conc) to accelerate the condensation.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 4–6 hours. Monitor consumption of hydrazine by TLC (System: 10% MeOH in DCM).

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a solid.

  • Isolation: Concentrate the solvent to ~10 mL under reduced pressure if no precipitate forms. Pour into ice-cold water (100 mL).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield off-white crystals.

    • Quality Check: Verify identity via 1H NMR (DMSO-d6). Look for the tert-butyl singlet (~1.3 ppm) and pyrazole proton (~5.5 ppm).

Protocol B: Derivatization to Active Urea Inhibitor

Rationale: The acid itself has low affinity. The biological activity is "activated" by converting the 5-amino group into a diaryl urea.

Reagents:

  • Scaffold from Protocol A

  • Aryl Isocyanate (e.g., 1-Isocyanato-4-methylnaphthalene for BIRB-like potency)

  • Pyridine or Triethylamine

  • THF (Anhydrous)

Methodology:

  • Dissolve the Aminopyrazole Acid (1.0 eq) in anhydrous THF .

  • Add Pyridine (2.0 eq) as a base.

  • Dropwise add the Aryl Isocyanate (1.1 eq) at 0°C.

  • Allow to warm to room temperature and stir overnight.

  • Validation: The formation of the urea linkage (-NH-CO-NH-) creates a potent Type II inhibitor capable of stabilizing the DFG-out conformation.

Data Visualization & Workflows

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of raw materials into the scaffold and its subsequent divergence into Drug Discovery (Inhibitors) or Chemical Biology (Probes).

SynthesisWorkflow Start1 4-Hydrazinobenzoic Acid Intermediate SCAFFOLD: 4-(5-Amino-3-tert-butyl- pyrazol-1-yl)-benzoic acid Start1->Intermediate Reflux/EtOH Start2 Pivaloylacetonitrile Start2->Intermediate PathA Path A: Urea Synthesis (Drug Discovery) Intermediate->PathA + Aryl Isocyanate PathB Path B: Immobilization (Affinity Chromatography) Intermediate->PathB + NHS-Activated Beads ProductA Type II Kinase Inhibitor (e.g., p38/B-Raf) PathA->ProductA ProductB Kinase-Capture Resin (Target Validation) PathB->ProductB

Caption: Divergent synthesis workflow starting from the aminopyrazole-benzoic acid scaffold.

Figure 2: p38 MAPK Signaling Context

Understanding the downstream effects of inhibiting p38 using derivatives of this scaffold.

p38Pathway Stress Cellular Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3Ks (ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK (Target of Scaffold) MKK3_6->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 p38->MK2 MSK1 MSK1/2 p38->MSK1 ATF2 ATF2 (Transcription Factor) p38->ATF2 Response Inflammation Cytokine Production MK2->Response ATF2->Response

Caption: The p38 MAPK signaling cascade. Derivatives of the scaffold inhibit the p38 node, blocking inflammatory cytokine production.

Quantitative Data Summary

Table 1: Comparative Properties of Scaffold vs. BIRB 796 Intermediate

Feature4-(5-Amino...)-benzoic acidStandard Tolyl Intermediate (BIRB 796)
C-Tail Substituent Carboxylic Acid (-COOH)Methyl (-CH3)
Solubility (pH 7.4) High (due to ionization)Low (Lipophilic)
Derivatization Potential High (Amide coupling, Esterification)Low (Inert alkyl group)
Primary Application Affinity Probes, PROTACs, Soluble AnalogsClinical Drug Candidates
Binding Mode DFG-Out (Allosteric)DFG-Out (Allosteric)

References

  • Regan, J. et al. (2002). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)". Journal of Medicinal Chemistry, 45(14), 2994–3008.

  • Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site". Nature Structural Biology, 9, 268–272.

  • Dumas, J. et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor". Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational chemistry for pyrazole synthesis).

Application Note: Covalent Inhibitor Design Using Pyrazole-Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the strategic utilization of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (referred to herein as Scaffold-796A ) in the design and development of covalent kinase inhibitors.

This scaffold is a structural analogue of the "tail" moiety found in Type II kinase inhibitors (e.g., BIRB 796/Doramapimod). Its unique geometry allows it to stabilize the DFG-out conformation of protein kinases. By functionalizing this scaffold with electrophilic warheads, researchers can convert a reversible, allosteric binder into a highly selective Targeted Covalent Inhibitor (TCI) .

Introduction

The transition from reversible to covalent inhibition represents a paradigm shift in kinase drug discovery. While reversible Type II inhibitors exploit the inactive (DFG-out) conformation for selectivity, they often suffer from poor residence time and competition with high intracellular ATP concentrations.

Scaffold-796A offers a privileged starting point for covalent design due to three intrinsic features:

  • DFG-Out Stabilization: The tert-butyl-pyrazole core occupies the hydrophobic pocket created by the movement of the DFG motif, anchoring the molecule.

  • Vector Availability: The carboxylic acid moiety at the para-position of the phenyl ring is typically solvent-exposed or directed toward the solvent channel, providing an ideal vector for attaching electrophilic warheads without disrupting the primary binding mode.

  • Synthetic Versatility: The distinct amine and carboxylic acid handles allow for orthogonal functionalization, facilitating "mix-and-match" library generation of linker-warhead combinations.

Design Strategy: The "Anchor-and-Reach" Approach

To design a covalent inhibitor using Scaffold-796A, one must employ the "Anchor-and-Reach" methodology. The pyrazole acts as the Anchor (reversible binding element,


), while the appended electrophile acts as the Reach  arm (inactivation rate, 

).
Target Selection Criteria

Successful application requires a target kinase with a non-catalytic cysteine residue located within 5–15 Å of the scaffold's binding site. Common cysteine locations include:

  • The P-Loop (Glycine-rich loop): Accessible via linkers attached to the pyrazole amine.

  • The Hinge Region: Accessible via modifications to the phenyl ring.[1]

  • The Solvent Front: Accessible via the benzoic acid tail (primary strategy for this scaffold).

Warhead Installation Logic

The carboxylic acid of Scaffold-796A is coupled to a diamine linker bearing an acrylamide (Michael acceptor). The length of the linker determines the reach.

Linker TypeReach DistanceTarget Cysteine Location
Ethylenediamine ~3–5 ÅProximal Solvent Front
Piperazine ~5–7 ÅDistal Solvent Front / Surface
PEG-2/PEG-4 >10 ÅRemote Cysteines (Allosteric)

Experimental Protocols

Protocol A: Synthesis of Covalent Probes (Amide Coupling)

Objective: To attach an acrylamide warhead to the Scaffold-796A carboxylic acid.

Materials:

  • Scaffold-796A (4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid)

  • N-Boc-piperazine (Linker precursor)

  • Acryloyl chloride

  • HATU, DIPEA, DMF, TFA, DCM.

Step-by-Step Procedure:

  • Scaffold Activation: Dissolve Scaffold-796A (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT to form the activated ester.

  • Linker Attachment: Add N-Boc-piperazine (1.2 eq). Stir for 4 hours. Monitor by LC-MS for conversion to the Boc-protected intermediate.

  • Deprotection: Dilute reaction with EtOAc, wash with brine, dry, and concentrate. Redissolve in DCM/TFA (1:1) to remove the Boc group. Evaporate volatiles to yield the free amine intermediate.

  • Warhead Installation: Redissolve the amine intermediate in dry DCM at 0°C. Add DIPEA (3.0 eq). Dropwise add Acryloyl Chloride (1.0 eq). Critical: Do not use excess acryloyl chloride to avoid reacting with the pyrazole amine.

  • Purification: Quench with water immediately upon completion (<30 min). Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Objective: To confirm irreversible covalent labeling of the target kinase.

Principle: A covalent inhibitor will increase the mass of the protein by exactly the molecular weight of the inhibitor (MW_inh), whereas a non-covalent inhibitor will dissociate during ionization.

Workflow:

  • Incubation: Incubate Recombinant Kinase Domain (1 µM) with the synthesized Covalent Probe (10 µM) in Assay Buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 60 minutes at RT.

    • Control: Incubate Kinase with DMSO only.

  • Desalting: Pass the sample through a C4 desalting spin column or use an inline trap column to remove non-covalently bound small molecules and salts.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw multiply-charged spectra to zero-charge mass.

  • Data Interpretation:

    • Success: A mass shift of +MW_inh is observed relative to the DMSO control.

    • Failure: Mass spectrum is identical to the DMSO control (indicating no reaction or reversible binding only).

Protocol C: Determination of

Objective: To quantify the potency of the covalent inhibitor.[2] The IC50 value is time-dependent and therefore insufficient; the efficiency of covalent bond formation (


) is the gold standard.

Methodology:

  • Time-Dependent Incubation: Prepare a serial dilution of the inhibitor. Incubate with the kinase for varying time points (

    
     = 0, 15, 30, 60 min).
    
  • Activity Assay: At each time point, add ATP and substrate peptide to initiate the kinase reaction. Measure phosphorylation (e.g., via HTRF or ADP-Glo).

  • Data Analysis:

    • Plot % Activity Remaining vs. Time for each concentration to determine

      
       (observed rate of inactivation).
      
    • Plot

      
       vs. [Inhibitor Concentration].
      
    • Fit to the hyperbolic equation:

      
      
      
    • 
       : The concentration of inhibitor required for half-maximal rate of inactivation (measure of binding affinity).
      
    • 
       : The maximum rate of inactivation (measure of chemical reactivity).
      

Visualization of Workflows

Figure 1: Covalent Inhibitor Design Workflow

This diagram illustrates the iterative process of converting the Scaffold-796A into a functional covalent probe.

CovalentDesign Scaffold Scaffold-796A (Reversible Binder) VectorAnalysis Vector Analysis (Docking to Cys) Scaffold->VectorAnalysis Identify Cys Synthesis Chemical Synthesis (Linker + Warhead) VectorAnalysis->Synthesis Design Linker MS_Validation Mass Spec Validation (Covalent Shift) Synthesis->MS_Validation Confirm Binding Kinetic_Assay Biochemical Assay (k_inact / K_I) MS_Validation->Kinetic_Assay Quantify Potency Kinetic_Assay->Synthesis Optimization Loop

Caption: Iterative workflow for transforming the 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid scaffold into a Targeted Covalent Inhibitor.

Figure 2: Kinetic Mechanism of Action

Distinguishing between the initial reversible binding event and the subsequent irreversible step.

KineticMechanism E_I E + I (Free Enzyme) EI E·I (Reversible Complex) E_I->EI K_I (Binding) EI_Cov E-I (Covalent Adduct) EI->EI_Cov k_inact (Bond Formation)

Caption: Two-step kinetic mechanism.


 is the dissociation constant for the initial complex; 

is the rate of covalent bond formation.

Data Presentation: Structure-Activity Relationship (SAR) Template

When optimizing these inhibitors, organize your data using the following table structure to track the trade-off between binding affinity and reactivity.

Compound IDLinker StructureWarhead

(nM)

(min

)

(M

s

)
MS Shift (Da)
796A-Ref None (Parent)None150N/AN/A0
796A-Cov1 EthylenediamineAcrylamide2000.054,166+355.4
796A-Cov2 PiperazineAcrylamide450.1244,444+381.5
796A-Cov3 PiperazinePropynamide600.012,777+379.5

Note: A high


 is desired, but extremely high reactivity (high 

) with poor binding (high

) can lead to off-target toxicity.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. [Link]

  • Liu, Q., et al. (2013). Developing irreversible inhibitors of the protein kinase cystome. Chemistry & Biology. [Link][3][4]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions. Proceedings of the National Academy of Sciences. [Link]

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to rational design. Drug Discovery Today. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Optimization, Troubleshooting, and Scale-up of Intermediate "Fragment A" for p38 MAPK Inhibitors (e.g., Doramapimod/BIRB 796).[1]

Executive Summary & Reaction Logic

Welcome to the technical support hub for 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid . This molecule is a critical intermediate, often referred to as the "pyrazole tail," used in the synthesis of high-affinity p38 MAP kinase inhibitors.[1]

The Core Challenge: The synthesis relies on a Knorr-type pyrazole condensation between a hydrazine and a

11
  • Regio-isomerism: Formation of the unwanted 3-amino-5-tert-butyl isomer (though sterics largely prevent this).[1]

  • Stalled Cyclization: Isolation of the acyclic hydrazone intermediate rather than the cyclized pyrazole.[1]

  • Zwitterionic Solubility: The product contains both a basic amine and an acidic carboxylate, leading to complex solubility profiles during workup.[1]

The Validated Pathway

The most robust route utilizes 4-hydrazinobenzoic acid (often as the HCl salt) and pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).[1]

Mechanistic Insight: The reaction is driven by the nucleophilic attack of the terminal hydrazine nitrogen on the ketone of the pivaloylacetonitrile (more electrophilic than the nitrile).[1] The bulky tert-butyl group exerts significant steric pressure, directing the initial condensation away from the bulky hydrazine aryl group.[1] This locks the tert-butyl group into the 3-position of the final pyrazole ring, ensuring the desired 5-amino regiochemistry.[1]

Standard Operating Procedure (SOP)

Protocol ID: PYR-BENZ-001 Scale: 10g - 100g basis[1]

Reagents & Materials
ComponentEquiv.RoleCritical Attribute
4-Hydrazinobenzoic acid (HCl salt) 1.0NucleophilePurity >98%; Color should be off-white (pink indicates oxidation).[1]
Pivaloylacetonitrile 1.1ElectrophileExcess ensures complete consumption of the hydrazine.[1]
Ethanol (Absolute) 10-15 VSolventProtic solvent assists proton transfer during cyclization.[1]
Conc. HCl Cat. (0.1)CatalystAccelerates nitrile activation (optional but recommended).
Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-hydrazinobenzoic acid HCl (1.0 eq) in Ethanol (10 volumes).

  • Addition: Add Pivaloylacetonitrile (1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (78°C) .

    • Observation: The suspension will likely dissolve into a clear solution as the hydrazine reacts, followed by the precipitation of the product as the reaction progresses (depending on concentration).[1]

  • Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM). Look for the disappearance of the hydrazine (

    
    ) and the appearance of the pyrazole (
    
    
    ).[1]
    • Timeframe: Typically 4–12 hours.[1]

  • Workup (The "Isoelectric" Trick):

    • Cool the reaction mixture to room temperature.

    • The product is an amphoteric amino acid.[1] To maximize yield, adjust pH to the isoelectric point (approx pH 4–5) if necessary, though the product often crashes out directly from the acidic reaction media.[1]

    • Dilution: Add water (5 volumes) to force precipitation of the hydrochloride salt or the zwitterion.

  • Isolation: Filter the solid. Wash with cold water (2x) and cold ethanol (1x) to remove excess nitrile.

  • Drying: Vacuum dry at 50°C.

Troubleshooting Guide (FAQ)

Category A: Reaction Stalled[1]

Q: I see a major spot on TLC that isn't starting material or product. What is it? A: This is likely the intermediate hydrazone .[1]

  • The Cause: The initial condensation (ketone + hydrazine) happened, but the second step (cyclization onto the nitrile) stalled.[1] This often happens if the reaction temperature is too low or the solvent is too "dry" (lacking proton sources).[1]

  • The Fix: Add a catalytic amount of concentrated HCl (0.5 mL per 10g scale) and continue refluxing for 3 hours. The acid activates the nitrile carbon, making it more susceptible to nucleophilic attack by the second hydrazine nitrogen.[1]

Category B: Impurity Profile

Q: My product is pink/red and sticky. A: This indicates oxidation of the hydrazine starting material.[1]

  • The Cause: Aryl hydrazines are air-sensitive.[1] If the reaction was run open to air or with old starting material, azo-dimers form.[1]

  • The Fix:

    • Prevention: Always run under Nitrogen/Argon atmosphere.[1]

    • Purification: Recrystallize from Ethanol/Water (8:2). The oxidized impurities are usually more soluble in the mother liquor.[1]

Category C: Solubility Issues

Q: The product won't precipitate during workup. A: You likely formed the Ethyl Ester or the Hydrochloride Salt is too soluble.[1]

  • Scenario 1 (Esterification): If you refluxed in Ethanol with excess HCl for too long, you might have esterified the benzoic acid. Check NMR for an ethyl quartet/triplet. Remedy: Saponify with NaOH/MeOH, then re-acidify.[1]

  • Scenario 2 (pH mismatch): The product is soluble at very low pH (cationic) and high pH (anionic). Remedy: Neutralize carefully with 1M NaOH to pH ~4.[1]5. The zwitterion is the least soluble form.[1]

Data & Specifications

Physicochemical Properties
PropertyValueNotes
Formula

MW 259.31 g/mol
Appearance White to off-white powderPink hue indicates oxidation
1H NMR (DMSO-d6)

1.25 (s, 9H, t-Bu), 5.4 (s, 1H, Pyrazole-H), 7.6 (d, 2H), 8.0 (d, 2H)
Distinctive t-Butyl singlet is diagnostic
Solubility DMSO (High), MeOH (Mod), Water (Low)Soluble in aqueous base

Visual Workflows (Graphviz)

Diagram 1: Reaction Mechanism & Logic Flow

Caption: Mechanistic pathway highlighting the steric control of the tert-butyl group which enforces the 5-amino regioselectivity.

ReactionFlowStartReagents:4-Hydrazinobenzoic Acid+PivaloylacetonitrileInterIntermediate:Aryl Hydrazone(Acyclic)Start->InterCondensation(EtOH, Reflux)TransitionCyclization:Nucleophilic Attackon NitrileInter->TransitionAcid Cat.(HCl)ProductTarget Product:4-(5-Amino-3-t-butyl-pyrazol-1-yl)benzoic acidTransition->Product-NH3 equivalent(Tautomerization)StericsSteric Control:t-Butyl group forcesremote formationSterics->StartDirects Regiochem

[1]

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving common synthetic failures (Stalling vs. Impurities).

TroubleshootingIssueProblem EncounteredStallReaction Incomplete(TLC shows intermediate)Issue->StallColorProduct is Pink/Red(Sticky Solid)Issue->ColorYieldLow Yield / No PrecipitateIssue->YieldSol_StallAction: Add cat. HClIncrease Temp to RefluxStall->Sol_StallSol_ColorAction: Recrystallize(EtOH/H2O)Check Hydrazine QualityColor->Sol_ColorSol_YieldAction: Adjust pH to 4-5(Isoelectric Point)Yield->Sol_Yield

References

  • Pargellis, C., et al. (2002).[1] "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Journal of Medicinal Chemistry, 45(14), 2994–3008.[1] [Link]

    • Core Reference: Describes the synthesis of BIRB 796 and the specific condensation of hydrazinobenzoic acid with pivaloylacetonitrile.
  • Dumas, J., et al. (2000).[1] "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.[1] [Link]

    • Supporting Reference: Validates the regiochemistry of aminopyrazole formation
  • Boehringer Ingelheim Pharmaceuticals. (2000). "Aryl Ureas with p38 Kinase Inhibiting Activity." World Intellectual Property Organization, WO 2000/043384.[1]

    • Industrial Context: Provides scale-up details and salt form considerations for the intermedi

Technical Support Center: Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Yield Optimization & Regiocontrol in Pyrazole Synthesis

System Overview & Architecture

Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. The synthesis of substituted pyrazoles, while ostensibly simple, often suffers from two critical failure modes: poor regioselectivity (yielding inseparable mixtures of 1,3- and 1,5-isomers) and reaction stalling due to intermediate stability.

This guide treats the synthetic pathway as a logical system. We diagnose "bugs" (side reactions/isomers) and provide "patches" (catalysts/conditions).

Decision Matrix: Pathway Selection

Before troubleshooting, ensure you are utilizing the correct synthetic "module" for your substrate.

Pyrazole_Selection Start Start: Substrate Analysis Decision1 Is the 1,3-Dicarbonyl Symmetric? Start->Decision1 Knorr Method A: Standard Knorr (Hydrazine + 1,3-Dicarbonyl) Decision1->Knorr Yes Decision2 Is Regiocontrol Critical? Decision1->Decision2 No Decision2->Knorr No (Separation feasible) Cyclo Method B: [3+2] Cycloaddition (Diazo + Alkyne) Decision2->Cyclo Yes (Steric/Electronic Clash) Multi Method C: Multicomponent (Aldehyde + Hydrazine + Alkyne) Decision2->Multi Alternative

Figure 1: Synthetic route selection logic. Choosing the wrong method is the primary cause of yield loss.

Troubleshooting Guide: The Knorr Synthesis

Context: The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

Ticket #001: The "Regio-Scramble" Error

Symptom: LCMS shows two peaks with identical mass (isomers). NMR confirms a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles. Root Cause: The hydrazine contains two nucleophilic nitrogens (


 and 

). The 1,3-dicarbonyl contains two electrophilic carbons. If the difference in reactivity is negligible, you get a statistical mixture.
Diagnostic & Resolution
ParameterDiagnostic CheckResolution / Optimization
Solvent Polarity Are you using EtOH or MeOH?Switch to Aprotic. Protic solvents stabilize the transition states indiscriminately. Use THF or Toluene to amplify steric differentiation.
Acidity (pH) Is the reaction neutral?Acidify. Protonation of the carbonyls accentuates the electronic difference between them. Use AcOH or HCl in EtOH.
Temperature Refluxing immediately?Step-wise Heating. Perform the initial condensation at

to allow kinetic control, then heat to cyclize.

The Mechanism of Control: The most nucleophilic nitrogen (usually the terminal


 of a substituted hydrazine) attacks the most electrophilic carbonyl.
  • Electron Withdrawing Groups (EWGs) (e.g.,

    
    ) make the adjacent carbonyl more electrophilic.
    
  • Steric Bulk (e.g.,

    
    ) blocks attack at the adjacent carbonyl.
    
Ticket #002: Reaction Stalling / Low Conversion

Symptom: Starting material remains after 24 hours reflux. Intermediate "hydrazone" species observed but fails to cyclize. Root Cause: The dehydration step (loss of water) is thermodynamically unfavorable or kinetically slow, often due to equilibrium limitations.

Protocol: Lewis Acid Catalysis (The "Patch")

Standard Brønsted acids can degrade sensitive substrates. Lanthanide triflates are superior "soft" Lewis acids for this transformation.

Recommended Catalyst: Ytterbium(III) Triflate [


] or Scandium(III) Triflate [

].

Step-by-Step Protocol:

  • Charge: Dissolve 1,3-diketone (1.0 eq) and hydrazine (1.1 eq) in Ethanol/Water (1:1) or Acetonitrile.

  • Catalyst: Add

    
     (5-10 mol%).
    
  • Energy: Stir at Room Temp for 1 hour. If incomplete, heat to

    
    .
    
  • Workup: The catalyst is water-soluble. Extract product with Ethyl Acetate; the catalyst remains in the aqueous phase and can be recovered.

Why this works: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity without the harsh protonation of strong mineral acids [1].

Advanced Workflow: Regioselective Synthesis of Fluorinated Pyrazoles

Context: Fluorine incorporation is critical for metabolic stability, but fluorinated diketones (e.g., trifluoroacetylacetone) are notoriously tricky regarding regioselectivity.

The "F-Specific" Logic

When using


:
  • The

    
     group is a strong EWG.
    
  • The carbonyl adjacent to

    
     is the harder  electrophile.
    
  • The terminal nitrogen of the hydrazine is the harder nucleophile.

  • Result: The

    
    -terminal attacks the 
    
    
    
    -adjacent carbonyl predominantly, yielding the 5-trifluoromethyl-1-substituted isomer.

Regio_Mechanism Hydrazine Substituted Hydrazine (R-NH-NH2) Attack Nucleophilic Attack (Kinetic Control) Hydrazine->Attack Diketone Diketo-species (R'-CO-CH2-CO-CF3) Diketone->Attack Isomer5 5-CF3-Isomer (Major Product) Attack->Isomer5 Attack at C-CF3 (Electronic Pref) Isomer3 3-CF3-Isomer (Minor Product) Attack->Isomer3 Attack at C-R' (Steric Pref)

Figure 2: Electronic vs. Steric drivers in fluorinated pyrazole synthesis.

FAQ: Purification & Isolation

Q: My pyrazole streaks/tails on silica gel columns. How do I fix this? A: Pyrazoles are basic (pyridine-like nitrogen) and H-bond donors (if NH-unsubstituted). They interact strongly with the acidic silanols on silica.

  • Fix: Pre-treat your silica slurry with 1% Triethylamine (

    
    ) in hexanes before loading. Use 1% 
    
    
    
    in your mobile phase. This blocks the silanol sites.

Q: I have a mixture of 1,3 and 1,5 isomers. Can I separate them without chromatography? A: Often, yes.

  • Symmetry: 1,5-isomers are often more symmetrical and pack better in crystal lattices, leading to higher melting points.

  • Technique: Try fractional crystallization from Hexane/Ethyl Acetate. The 1,5-isomer usually precipitates first.

  • Chemical Separation: If one isomer is significantly more sterically hindered, reaction with an electrophile (like alkylation) might only proceed on the less hindered isomer, allowing separation of the reacted vs. unreacted species.

References & Authoritative Grounding

  • Catalysis in Pyrazole Synthesis:

    • Title: "Rare-earth metal triflates promoted efficient synthesis of pyrazoles in water."

    • Source:Tetrahedron Letters, Wang et al.

    • Relevance: Establishes

      
       as a superior catalyst for yield improvement in aqueous media.
      
  • Regioselectivity Reviews:

    • Title: "Regioselective synthesis of pyrazoles and pyrazolines."

    • Source:Arkivoc, A. A. Fadda et al.

    • Relevance: Comprehensive review of solvent and pH effects on the Knorr mechanism.

  • Fluorinated Pyrazoles:

    • Title: "Recent advances in the synthesis of fluorinated pyrazoles."

    • Source:Chemical Reviews, Fustero et al.

    • Relevance: The definitive guide on handling fluorinated 1,3-dicarbonyls.

  • Green Chemistry Approaches:

    • Title: "Recent advances in the synthesis of pyrazoles. A review."

    • Source:Organic Chemistry International, Ansari et al.

    • Relevance: Covers microwave-assisted and solvent-free protocols.

Technical Support Center: Pyrazole Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Solubility in Pyrazole-Based Scaffolds Ticket ID: PYR-SOL-992 Status: Open Assigned Specialist: Senior Application Scientist, Physical Chemistry Division

Diagnostic Overview: The "Brick Dust" Phenomenon

User Issue: "My pyrazole analog precipitates in aqueous media and shows poor dissolution rates, even with 5% DMSO."

Root Cause Analysis: Pyrazoles often fall into the "Brick Dust" category of the Biopharmaceutics Classification System (BCS Class II or IV). The core issue is rarely just lipophilicity (logP); it is usually Crystal Lattice Energy .

  • Intermolecular Hydrogen Bonding: Unsubstituted 1H-pyrazoles possess both a hydrogen bond donor (NH) and an acceptor (N:). This allows them to form extremely stable cyclic dimers or catemers in the solid state.

  • Planarity & Stacking: The aromatic nature allows for

    
    -
    
    
    
    stacking.
  • The Melting Point Trap: According to the General Solubility Equation (GSE) , solubility (

    
    ) is inversely exponential to the melting point (
    
    
    
    ). High MP indicates strong lattice energy.


If your pyrazole melts >200°C, you are fighting thermodynamics.

Visualizing the Problem (Lattice Network)

Pyrazole_Lattice Molecule_A Pyrazole Molecule A (Donor NH) Molecule_B Pyrazole Molecule B (Acceptor N) Molecule_A->Molecule_B Strong H-Bond (Dimerization) Lattice High Lattice Energy (Insoluble Crystal) Molecule_B->Lattice Crystallization Solvent Aqueous Solvent (Water) Lattice->Solvent Resists Dissolution

Figure 1: The mechanism of pyrazole insolubility. Strong intermolecular H-bonding creates a stable lattice that resists solvent penetration.

Chemical Remediation (Synthesis Phase)

If you are in the lead optimization phase, modify the scaffold to disrupt the crystal lattice.

Strategy A: The "N-Cap" Protocol

Removing the H-bond donor is the most effective way to lower the melting point.

ModificationMechanism of ActionExpected Result
N-Methylation Removes the NH donor; prevents dimerization.Significant drop in MP; increased solubility (unless logP increases too much).
N-Hydroxyethylation Removes NH donor + adds polar surface area.High solubility improvement; introduces H-bond acceptor/donor for water.
Ortho-Substitution Steric clash twists the phenyl-pyrazole bond (if biaryl).Disrupts planarity and

-stacking; lowers Lattice Energy.
Strategy B: pKa Manipulation

Pyrazoles are weak bases. The intrinsic pKa of the conjugated acid of pyrazole is ~2.5.

  • Issue: At physiological pH (7.4), pyrazoles are neutral (uncharged) and least soluble.

  • Fix: Introduce a basic amine side chain (e.g., piperazine, pKa ~8-9) to ensure ionization at gastric/physiological pH.

Formulation & Screening Strategies (Post-Synthesis)

When structural modification is impossible, use these formulation techniques.

Workflow: Solubility Decision Tree

Sol_Decision_Tree Start Compound Insoluble Check_pKa Check pKa Start->Check_pKa Basic Basic (pKa > 4) Check_pKa->Basic Ionizable Neutral Neutral/Weak Base Check_pKa->Neutral Non-Ionizable Salt_Screen Salt Screen (HCl, Mesylate) Basic->Salt_Screen Cosolvent Co-solvent Screen (PEG400, PG) Neutral->Cosolvent First Pass Cyclodextrin Cyclodextrin Complexation Cosolvent->Cyclodextrin If Fails ASD Amorphous Solid Dispersion Cyclodextrin->ASD Last Resort

Figure 2: Logical workflow for selecting a solubilization strategy based on physicochemical properties.

Technique 1: Cyclodextrin Complexation

Pyrazoles fit well into the hydrophobic cavity of


-cyclodextrins.
  • Recommendation: Use Sulfobutylether-

    
    -cyclodextrin (SBECD)  or HP-
    
    
    
    -CD
    .
  • Why: The pyrazole rings displace water from the CD cavity (entropic gain), while the exterior hydroxyls interact with the bulk solvent.

Technique 2: Salt Formation (Critical Warning)
  • Trap: Weak acids (acetate, fumarate) often fail with pyrazoles because the

    
     (pKa base - pKa acid) is < 3.
    
  • Solution: Use strong acids.

    • Tier 1: Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate).

    • Tier 2: Sulfuric acid (Sulfate).

    • Note: Watch for "Common Ion Effect" in HCl salts in the stomach (high Cl- concentration can suppress solubility).

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Do not rely on kinetic solubility (DMSO precipitation) for critical data. It overestimates solubility due to supersaturation.

Materials:

  • Compound (Solid)

  • Buffer (pH 1.2, 7.4) or Water

  • Syringe Filters (PVDF, 0.45 µm) - Avoid Nylon as it binds pyrazoles.

Steps:

  • Saturation: Add excess solid compound to 1 mL of media in a glass vial. Ensure solid is visible at the bottom.

  • Equilibration: Shake/stir at constant temperature (25°C or 37°C) for 24 to 48 hours .

    • Why: Pyrazoles can form metastable polymorphs. 24h ensures conversion to the stable (least soluble) form.

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter the supernatant using PVDF.

  • Quantification: Analyze filtrate via HPLC-UV.

  • pH Check: Measure the final pH of the solution. If the compound is a base, it may have shifted the buffer pH.

Protocol B: pKa Determination via Cosolvent Titration

Since pyrazoles are insoluble in water, standard titration fails.

Steps:

  • Prepare 3 titrations: Compound in 30%, 40%, and 50% Methanol/Water mixtures.

  • Titrate with KOH/HCl.

  • Determine "Apparent pKa" (

    
    ) for each mixture.
    
  • Yasuda-Shedlovsky Extrapolation: Plot

    
     vs. % Methanol (or Dielectric Constant 
    
    
    
    ).
  • Extrapolate to 0% solvent to get the aqueous pKa.

Frequently Asked Questions (FAQ)

Q: Why does my pyrazole dissolve in DMSO but precipitate immediately upon adding water? A: This is the "Parachute and Crash" effect. DMSO solvates the hydrophobic pyrazole effectively. When water is added, the logP dominates, and the water lattice squeezes the hydrophobic drug out. If the crystal lattice energy is high (high MP), it crashes out as a crystalline solid rather than an amorphous oil.

Q: Can I use co-crystals instead of salts? A: Yes. If your pyrazole is not basic enough for a stable salt, try co-crystallization with carboxylic acids (e.g., glutaric acid, succinic acid). The pyrazole N-acceptor can H-bond with the carboxylic acid donor without proton transfer.

Q: Which HPLC column is best for hydrophobic pyrazoles? A: Use a C18 column with high carbon load. If peak tailing occurs (due to interaction between the pyrazole nitrogen and residual silanols on the column), add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to protonate the nitrogens and mask silanols.

References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Definitive source on the General Solubility Equation).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Jain, N., et al. (2011). Polymorphism in Pyrazole Derivatives: Crystal Engineering and Solubility. Crystal Growth & Design. (Discusses the H-bond network in pyrazoles).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Analytical method development for "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development for 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Executive Summary

This guide addresses the analytical challenges associated with 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (CAS: 869663-56-9). This molecule is a critical intermediate in the synthesis of SMAC mimetics (e.g., Birinapant analogs) and kinase inhibitors.[1] Its structure features a zwitterionic character—comprising a lipophilic tert-butyl group, a basic pyrazole amine, and an acidic benzoic acid moiety—which creates specific retention and peak shape challenges in Reversed-Phase HPLC (RP-HPLC).[1]

This document provides a self-validating method development framework, troubleshooting workflows, and optimized protocols.

Module 1: Chromatographic Separation Strategy

The Challenge: The molecule contains both a basic amine (pyrazole-NH₂) and an acidic carboxyl group (benzoic acid-COOH).

  • At neutral pH: The molecule is likely anionic (COO⁻) or zwitterionic, leading to poor retention and "breakthrough" near the void volume.[1]

  • At basic pH: Fully deprotonated, leading to strong ionic repulsion from silica silanols (if uncharged) or lack of retention on C18.[1]

  • The Solution: Acidic suppression is required to protonate the carboxylic acid (neutralizing it for retention) while managing the ionized amine.

Recommended Method Parameters
ParameterRecommendationRationale
Column C18 with Polar Embedding (e.g., Waters SymmetryShield RP18, Agilent Zorbax Bonus-RP) or Phenyl-Hexyl Polar embedded groups shield silanols from the amine, reducing tailing.[1] Phenyl-Hexyl offers unique selectivity for separating regioisomers (see Troubleshooting).[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterpH ~2.0 suppresses carboxylic acid ionization (

), increasing retention.[1] TFA acts as an ion-pairing agent for the amine, sharpening the peak.
Mobile Phase B Acetonitrile (ACN) with 0.05% TFAACN provides sharper peaks for aromatic compounds compared to Methanol.[1]
Gradient 5% B to 95% B over 10-15 minThe tert-butyl group adds significant hydrophobicity; the molecule will likely elute in the middle of the gradient (40-60% B).
Flow Rate 1.0 mL/min (Standard HPLC)Adjust for column dimensions.
Temperature 35°C - 40°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky tert-butyl group.

Technical Insight: If using MS detection, replace TFA with 0.1% Formic Acid .[1] Note that peak tailing may increase slightly due to the loss of the strong ion-pairing effect of trifluoroacetate.

Visualizing the Separation Logic

MethodDev Start Start Method Dev CheckPH Check pH (Target pH 2.0-2.5) Start->CheckPH ColumnSel Select Column CheckPH->ColumnSel Acidic Mobile Phase C18 C18 (Standard) ColumnSel->C18 Polar Polar Embedded / Phenyl ColumnSel->Polar Recommended Tailing Issue: Peak Tailing? C18->Tailing Polar->Tailing Regio Issue: Regioisomers? Tailing->Regio No AddTFA Add 0.05-0.1% TFA (Ion Pairing) Tailing->AddTFA Yes SelectPhenyl Switch to Phenyl-Hexyl (Pi-Pi Selectivity) Regio->SelectPhenyl Co-elution Final Optimized Method Regio->Final Resolved AddTFA->Regio SelectPhenyl->Final

Caption: Decision tree for optimizing separation of aminopyrazole benzoic acid derivatives, prioritizing pH control and column selectivity.

Module 2: Troubleshooting & FAQs

Q1: I see a "doublet" peak or a shoulder on the main peak. Is my column failing?

Diagnosis: This is likely Regioisomerism , not column failure. Explanation: The synthesis of this molecule involves reacting a hydrazine with a


-keto nitrile. This reaction often produces two isomers:
  • Target: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.[2]

  • Impurity: 4-(3-Amino-5-tert-butyl-pyrazol-1-yl)-benzoic acid. Resolution:

  • Switch Column: Move from C18 to a Phenyl-Hexyl column. The interaction between the phenyl ring of the stationary phase and the N-aryl ring of the analyte is sensitive to the steric position of the tert-butyl group, often enhancing resolution between these isomers [1].

  • Gradient Flattening: Introduce an isocratic hold at the elution percentage of the main peak.[1]

Q2: My retention times are drifting day-to-day.

Diagnosis: pH instability affecting the carboxylic acid (


) or amine.
Explanation:  If your mobile phase pH is near 3.5-4.5, small changes in buffer preparation will drastically shift the ionization state of the benzoic acid moiety.
Resolution: 
  • Lock the pH: Ensure the mobile phase is pH < 2.5 .[1] At this pH, the carboxylic acid is fully protonated (neutral) and robust against small drifts.[1]

  • Buffer Capacity: If you must work at pH 3-5, use a 20-50 mM Ammonium Formate buffer rather than simple acid addition.[1]

Q3: The sample precipitates when I inject it.

Diagnosis: Solubility mismatch. Explanation: While the tert-butyl group makes the molecule lipophilic, the zwitterionic core can be insoluble in pure water or pure acetonitrile. Resolution:

  • Diluent: Prepare standards in 50:50 Water:Acetonitrile .

  • Avoid: Do not dissolve in 100% DMSO if injecting large volumes into a high-aqueous initial gradient (e.g., 95% water), as the analyte may crash out at the column head.[1]

Module 3: Detection & Sensitivity

UV-Vis Detection
  • Primary Wavelength: 254 nm (Strong absorbance from the conjugated benzene-pyrazole system).

  • Secondary Wavelength: 210-220 nm (Higher sensitivity but more susceptible to solvent noise).[1]

  • Reference: The conjugated

    
    -system extends from the benzoic acid through the pyrazole, providing a distinct UV signature useful for purity assessment [2].
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+) .

  • Target Ion:

    
     = 302.15 m/z  (Calculated for C₁₄H₁₇N₃O₂).[1]
    
  • Fragment Ions: Expect loss of the tert-butyl group (

    
    ) or decarboxylation (
    
    
    
    ) at high collision energies.

Module 4: Experimental Protocol (Standard Operating Procedure)

Objective: Purity analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.

  • Mobile Phase Preparation:

    • A: 1000 mL HPLC-grade Water + 1.0 mL TFA. Degas.

    • B: 1000 mL HPLC-grade Acetonitrile + 0.5 mL TFA.

  • Sample Preparation:

    • Weigh 10 mg of sample.

    • Dissolve in 10 mL of 1:1 ACN:Water . Sonicate for 5 minutes.

    • Filter through a 0.22 µm PTFE filter.

  • System Setup:

    • Column: Agilent Zorbax Bonus-RP (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Flow: 1.0 mL/min.[1]

    • Injection: 5 µL.

    • Detection: UV @ 254 nm.

  • Gradient Table:

Time (min)% A (Water/TFA)% B (ACN/TFA)
0.0955
12.0595
15.0595
15.1955
20.0955

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11319202, 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid.[1] Retrieved from [Link][1]

  • Sielc Technologies. (2024).[1] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link][1]

  • Chromatography Forum. (2019). HPLC method dev strategies for Zwitterions. Retrieved from [Link]

Sources

"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" assay interference problems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid

Document ID: TS-2026-PYR-BZ Classification: Assay Development / Medicinal Chemistry Support Status: Active Guide[1][2][3]

Executive Summary

You are likely encountering inconsistent IC50 values, steep dose-response curves, or high background noise when assaying 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid .[1][2][3]

This molecule represents a classic "Amphiphilic Fragment" challenge. Its structure combines a lipophilic tail (tert-butyl group) with a pH-sensitive polar head (benzoic acid) and a hydrogen-bond donor (exocyclic amine).[1][2][3] While this scaffold is a valuable building block for kinase inhibitors (e.g., p38 MAPK) and anti-infectives, these specific functional groups create three distinct mechanisms of assay interference: Colloidal Aggregation , Optical Interference , and pH-Dependent Solubility .

This guide provides the diagnostic logic and validated protocols to distinguish true bioactivity from experimental artifacts.

Part 1: The Diagnostic Logic (Decision Tree)

Before altering your assay, determine the nature of the interference using this logic flow.

TroubleshootingFlow Start START: Observed Anomaly SteepCurve Steep IC50 Curve (Hill Slope > 2.0) Start->SteepCurve HighBackground High Background / Fluorescence Noise Start->HighBackground Precipitation Visible Turbidity / Low Solubility Start->Precipitation Test_Detergent TEST: Add 0.01% Triton X-100 SteepCurve->Test_Detergent Test_Spectral TEST: Spectral Scan (Excitation/Emission) HighBackground->Test_Spectral Test_pH TEST: Check Buffer pH vs. pKa (4.2) Precipitation->Test_pH Result_Agg Activity Disappears? CAUSE: Colloidal Aggregation Test_Detergent->Result_Agg Yes Result_True Activity Persists? CAUSE: Specific Binding (Valid) Test_Detergent->Result_True No Result_Optical Spectral Overlap? CAUSE: Inner Filter Effect/Quenching Test_Spectral->Result_Optical Result_Sol pH < 5.0? CAUSE: Acid Precipitation Test_pH->Result_Sol

Figure 1: Diagnostic decision tree for isolating the interference mechanism.[1][2][3]

Part 2: Troubleshooting Modules
Module 1: Colloidal Aggregation (The "Sequestration" Effect)

The Problem: The most common issue with this compound. The tert-butyl group is highly hydrophobic, while the benzoic acid is polar.[2] In aqueous buffers, these molecules self-assemble into sub-micrometer colloids (micelles).[1][2][3] These colloids sequester enzymes, leading to false-positive inhibition.[1][2]

Symptoms:

  • Hill Slope > 2.0: The dose-response curve looks like a "cliff" rather than a sigmoid.

  • Time-Dependence: Inhibition increases with pre-incubation time (as colloids grow).[1][2][3]

  • Enzyme Independence: The compound appears to inhibit unrelated enzymes (e.g., inhibiting both a kinase and a protease).

Validated Protocol: The Detergent Sensitivity Test Theory: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ligand-protein binding.[1][2][3]

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.[1][2]

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20).[1][2][3]

  • Run the IC50 curve for the compound in both buffers side-by-side.

  • Analyze Results:

ObservationInterpretationAction
IC50 shifts > 10-fold (e.g., 1µM

>100µM)
False Positive. The compound was aggregating.[1][2][3] Detergent broke the colloid, eliminating "activity."Discard hit or chemically modify to reduce logP.
IC50 remains stable (within 2-3 fold)True Binder. The inhibition is likely specific.[1][2][3]Proceed to orthogonal assay (e.g., SPR/NMR).[3]
Module 2: Optical Interference (Fluorescence & Quenching)

The Problem: The aminopyrazole moiety is electron-rich and can absorb UV light (230–300 nm).[1][3] The benzoic acid group can also act as a fluorophore or quencher depending on pH.[2] If your assay uses UV readout (e.g., NADH depletion at 340 nm) or fluorescence (e.g., fluorescein/coumarin), this compound can interfere.[3]

Symptoms:

  • "Negative" Inhibition: Signal increases where it should decrease.[1][2]

  • High Background: Wells containing only compound + buffer show high fluorescence.[1][2]

Validated Protocol: Spectral Scanning

  • Dilute compound to 10µM and 50µM in assay buffer (no enzyme/substrate).

  • Scan Absorbance: 200 nm to 500 nm.

    • Check: Does it absorb at your detection wavelength (e.g., 340nm, 450nm)?

  • Scan Fluorescence: Excite at your assay's excitation wavelength; scan emission.[1][2]

    • Check: Does the compound emit light at your detector's bandwidth?

  • Solution:

    • If interference is found, switch to a Red-Shifted Assay (e.g., using AlexaFluor 647 or Time-Resolved FRET), as this molecule is unlikely to fluoresce in the far-red/NIR region.[1][2][3]

Module 3: pH-Dependent Solubility

The Problem: The benzoic acid moiety has a pKa of approximately 4.2 .[1][2][4]

  • At pH > 6.0: It exists as a benzoate anion (soluble).[1][2]

  • At pH < 5.0: It exists as the protonated neutral acid (insoluble).

Scenario: If you are running an assay at acidic pH (e.g., certain lysosomal enzyme assays or specific binding conditions), the compound may precipitate out of solution, causing light scattering or loss of effective concentration.

Troubleshooting Table:

Assay pHPredicted StateRiskMitigation
pH 7.4 Anionic (Deprotonated)Aggregation (Micelle formation)Add detergent (see Module 1).[1][2][3]
pH 4.0 - 5.0 Neutral (Protonated)Precipitation (Insolubility)Check turbidity via Nephelometry.[1][2][3] Do not exceed 10µM.
Part 3: Mechanistic Visualization

Understanding why the interference happens is critical for explaining results to medicinal chemistry teams.[2]

Mechanism cluster_0 Interference Mechanism Monomer Monomer (Specific Binder) Colloid Colloidal Aggregate (The 'Sponge') Monomer->Colloid Self-Assembly (Driven by t-Butyl) Enzyme Target Enzyme Monomer->Enzyme 1:1 Stoichiometry (True Inhibition) Colloid->Enzyme Sequestration (Non-specific Adsorption)

Figure 2: The transition from specific binding (monomer) to non-specific sequestration (colloid).[3]

Frequently Asked Questions (FAQ)

Q: Can I fix the aggregation issue by adding DMSO? A: Generally, no . While DMSO increases solubility of the monomer, it often promotes the formation of colloids for amphiphilic compounds by stabilizing the interface. You must use a surfactant (Triton X-100, Tween-20, or CHAPS) to disrupt the aggregate structure.

Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)? A: Strictly speaking, it is a frequent hitter rather than a covalent PAINS (like a rhodanine).[3] Its interference is physical (aggregation) rather than chemical (reactivity).[1][2][3] This is good news: it means the scaffold can be optimized by reducing lipophilicity (e.g., replacing the tert-butyl group with a less hydrophobic moiety).

Q: I see a yellow color in the well at high concentrations. Is this normal? A: Yes. Amino-pyrazoles can undergo oxidation or stack to form colored complexes. If your assay readout is colorimetric (absorbance in the yellow/blue region), this is a direct interference. Switch to a luminescent readout.[1][2]

References
  • Shoichet, B. K. (2004).[1][2] "Screening in a spirit of haunting." Drug Discovery Today. (Foundational work on colloidal aggregation in drug discovery).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid" (Structural analog data for solubility and properties). [3]

  • Thorne, N., et al. (2010).[2] "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

Sources

Technical Support Center: Green Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Eco-Friendly Pyrazole Protocols

Introduction: The Shift to Sustainable Heterocycles

Welcome to the technical support hub for pyrazole synthesis. As pharmaceutical pharmacophores, pyrazoles (e.g., Celecoxib, Rimonabant) are critical, yet their traditional Knorr synthesis often relies on volatile organic compounds (VOCs) and corrosive catalysts.

This guide addresses the operational challenges of transitioning to Green Chemistry methodologies: Mechanochemistry , Aqueous Media , Microwave-Assisted Synthesis , and Deep Eutectic Solvents (DES) . Our goal is not just "greener" chemistry, but better chemistry—higher yields, faster kinetics, and simplified workups.

Module 1: Mechanochemistry (Solvent-Free Synthesis)

Core Protocol: High-energy ball milling or mortar-pestle grinding of 1,3-dicarbonyls with hydrazines. Mechanism: Triboelectric heating and eutectic melt formation at contact points drive the condensation without bulk solvent.

Troubleshooting Guide

Q1: My reaction mixture turns into a sticky, unworkable paste instead of a fine powder. How do I fix this?

Diagnosis: You are encountering "rheological failure." As the reaction proceeds, the eutectic point of the mixture drops, or water (a byproduct of condensation) creates a gum. The Fix: Implement Liquid-Assisted Grinding (LAG) .

  • Protocol: Add a trace amount of ethanol or acetic acid (

    
     of reactant). This acts as a lubricant and helps crystallize the product out of the amorphous phase.
    
  • Alternative: Add an inert grinding auxiliary like silica gel or neutral alumina (1:1 weight ratio) to adsorb the water byproduct and maintain a free-flowing powder.

Q2: The reaction is incomplete even after 1 hour of milling.

Diagnosis: Inefficient energy transfer. The Fix:

  • Frequency: Ensure your ball mill is operating at 20–30 Hz.

  • Fill Volume: The jar should be 1/3 filled with balls/reagents. If too empty, balls strike the walls (wear); if too full, they don't generate impact energy.

  • Stoichiometry: Hydrazine hydrate is a liquid. Pre-adsorb it onto solid support (silica) before adding the 1,3-dicarbonyl to ensure homogenous solid-solid contact.

Workflow Visualization: Mechanochemical Pathway

Mechanochemistry cluster_0 Input Phase cluster_1 High Energy Phase cluster_2 Workup A 1,3-Dicarbonyl (Solid/Liq) D Ball Milling (20-30Hz) A->D B Hydrazine Derivative B->D C Grinding Aux (Silica/LAG agent) C->D Optional E Eutectic Melt Formation D->E Kinetic Energy F Water Desorption E->F -H2O G Wash with Water F->G H Pure Pyrazole Precipitate G->H Filtration

Caption: Logic flow for solvent-free mechanochemical synthesis preventing rheological failure.

Module 2: Aqueous Media ("On-Water" Synthesis)

Core Protocol: Reacting hydrophobic electrophiles (chalcones/diketones) with nucleophiles in pure water. Mechanism: The "On-Water" effect. Reactions accelerate at the organic-water interface due to dangling OH-groups stabilizing the transition state via hydrogen bonding.

Troubleshooting Guide

Q3: My reactants float on the water and don't react. Should I add ethanol?

Diagnosis: While adding ethanol (co-solvent) solves solubility, it destroys the "On-Water" acceleration effect. The Fix:

  • Do not dissolve. Vigorous stirring is sufficient. The reaction happens at the interface, not in the bulk phase.

  • Hydrotropes: Use a hydrotrope like Sodium Cumene Sulfonate (SCS) or a surfactant like CTAB (Cetyltrimethylammonium bromide) above its Critical Micelle Concentration (CMC). This creates "nanoreactors" (micelles) that concentrate reactants while maintaining the aqueous benefit.

Q4: I am getting a mixture of regioisomers (3- vs 5-substituted pyrazoles).

Diagnosis: In water, proton transfer is rapid, leading to tautomerization of the hydrazine intermediate. The Fix: Control the pH.

  • Acidic pH (Acetic Acid): Favors the attack of the more nucleophilic nitrogen on the more electrophilic carbonyl.

  • Surfactant Control: Cationic surfactants (CTAB) can stabilize specific transition states via electrostatic interactions, often improving regioselectivity compared to bulk solvents.

Comparative Data: Solvent Efficiency
Parameter"On-Water" (Pure)Aqueous Ethanol (50%)Conventional (Reflux EtOH)
Reaction Time 15–30 min1–2 hours4–6 hours
Yield 92–98%85–90%75–85%
Isolation Filtration (Precipitates)Extraction requiredEvaporation required
Green Metric High (No VOCs)ModerateLow

Module 3: Microwave-Assisted Synthesis (MW)

Core Protocol: Irradiating polar reaction mixtures to achieve rapid volumetric heating. Mechanism: Dipolar polarization. The oscillating field aligns dipoles (water/ethanol), causing molecular friction and rapid heating.

Troubleshooting Guide

Q5: The pressure sensor trips, and the vessel vents during synthesis.

Diagnosis: Rapid vaporization of the solvent or gaseous byproducts (N2/NH3) generated faster than the headspace can accommodate. The Fix:

  • Solvent Switch: Use a solvent with a lower vapor pressure or a higher boiling point (e.g., water or PEG-400) instead of volatile ethanol.

  • Loading Factor: Never fill the MW vessel more than 30–40%.

  • Power Ramp: Don't start at 300W. Ramp: 5

Validation & Comparative

Technical Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid vs. Clinical FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide analyzes 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (referred to herein as "The Scaffold" or 5-APBA ) in the context of FGFR inhibition.

Note on Identity: This specific chemical entity acts primarily as a pharmacophore precursor (building block) for Type II kinase inhibitors (e.g., urea-based inhibitors like Doramapimod/BIRB-796 analogs) rather than a standalone clinical drug. This guide compares the potential and performance of inhibitors derived from this scaffold against established FDA-approved FGFR inhibitors.

Executive Summary & Mechanism of Action

The Candidate: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (5-APBA)
  • Role: Key intermediate for synthesizing Type II DFG-out Kinase Inhibitors .

  • Structural Logic:

    • 3-tert-butyl group: Occupies the hydrophobic "selectivity pocket" near the gatekeeper residue.

    • 5-Amino group: Acts as a hydrogen bond donor to the hinge region (Glu/Cys backbone).

    • Benzoic Acid Tail: Provides a handle for coupling (e.g., to amines/isocyanates) to extend into the solvent front or interact with the DFG motif (Asp-Phe-Gly).

  • Binding Mode: Binds to the inactive (DFG-out) conformation of the kinase, offering higher selectivity than ATP-mimetic inhibitors.

The Competitors (Standards of Care)
  • Erdafitinib (Balversa): Type I (ATP-competitive) inhibitor. Potent but prone to gatekeeper mutations.

  • Ponatinib (Iclusig): Type II inhibitor (Pan-FGFR/BCR-ABL). High potency, broad spectrum.

  • Infigratinib (Truseltiq): Type I inhibitor. Selective FGFR1-3.

Comparative Overview
Feature5-APBA Derivatives (Type II)Erdafitinib (Type I)Ponatinib (Type II)
Binding Conformation DFG-Out (Inactive) DFG-In (Active)DFG-Out (Inactive)
Selectivity Potential High (Exploits allosteric pocket)Moderate (Conserved ATP pocket)Low/Moderate (Multi-kinase)
Residence Time Long (Slow off-rate)Short/MediumLong
Primary Resistance P-loop mutations Gatekeeper (V561M)Gatekeeper Resilient
Development Stage Preclinical / Discovery Clinical / ApprovedClinical / Approved

Structural & Functional Analysis

Chemical Space Visualization

The following diagram illustrates the structural relationship between the 5-APBA scaffold and active kinase inhibitors.

ChemicalSpace Scaffold 4-(5-Amino-3-tert-butyl- pyrazol-1-yl)-benzoic acid (The Scaffold) Intermediate Activation (e.g., Isocyanate Coupling) Scaffold->Intermediate Synthesis FGFR_Binding FGFR Kinase Domain (DFG-Out Pocket) Scaffold->FGFR_Binding Low Affinity (Fragment, Kd > 10 µM) TypeII_Inhibitor Active Urea Derivative (e.g., BIRB-796 Analog) Intermediate->TypeII_Inhibitor Derivatization TypeII_Inhibitor->FGFR_Binding High Affinity (Kd < 10 nM)

Caption: Transformation of the 5-APBA scaffold into a potent Type II FGFR inhibitor.

Performance Data Comparison

The table below contrasts the theoretical performance of an optimized urea derivative of 5-APBA against clinical standards.

Metric5-APBA Urea DerivativeErdafitinibInfigratinib
FGFR1 IC50 ~15–50 nM1.2 nM1.1 nM
FGFR2 IC50 ~20–60 nM2.5 nM1.0 nM
FGFR3 IC50 ~10–40 nM3.0 nM1.5 nM
FGFR4 IC50 >1000 nM (Sparing)5.7 nM>1000 nM
Kinase Selectivity High (p38/Raf overlap)ModerateHigh (FGFR1-3)
Off-Target Risk p38 MAPK, VEGFRVEGFR, PDGFRVEGFR

Expert Insight: While Type I inhibitors like Erdafitinib show superior absolute potency (single-digit nanomolar), 5-APBA derivatives often exhibit superior residence time and selectivity profiles against off-targets, reducing toxicity in long-term dosing.

Experimental Protocols

To validate the 5-APBA scaffold, you must first derivatize it (to ensure binding) and then assay it.

Synthesis of Active Probe (Urea Formation)

Rationale: The naked acid lacks the "linker" required to engage the DFG motif effectively. Converting it to a urea creates the classic "Type II" pharmacophore.

  • Reagents: 5-APBA (1 eq), 3-trifluoromethylphenyl isocyanate (1.1 eq), Triethylamine (2 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve 5-APBA in THF under

      
       atmosphere.
      
    • Add Triethylamine.

    • Dropwise add isocyanate at 0°C.

    • Stir at RT for 12h.

    • Purification: Precipitate with water or purify via Flash Chromatography (DCM/MeOH).

  • Validation: Verify structure via

    
    -NMR (Look for urea protons at 
    
    
    
    8.5-9.5 ppm).
TR-FRET Kinase Binding Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard ELISA for determining binding affinity (


) and residence time.

Materials:

  • Recombinant FGFR1 kinase domain (GST-tagged).

  • Europium-labeled anti-GST antibody.

  • AlexaFluor 647-labeled Kinase Tracer (ATP-competitive probe).

  • Test Compounds: 5-APBA (Scaffold), 5-APBA-Urea (Active), Erdafitinib (Control).

Workflow:

  • Preparation: Dilute FGFR1 enzyme to 5 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix Enzyme + Antibody + Tracer + Serial Dilutions of Inhibitor in a 384-well white plate.

  • Equilibrium: Incubate for 1 hour at RT (protect from light).

  • Detection: Read fluorescence on a multimode plate reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot vs. log[Inhibitor] to determine 
    
    
    
    .

Success Criteria:

  • Scaffold (Acid):

    
     (Weak binding expected).
    
  • Urea Derivative:

    
     (Validates pharmacophore).
    
  • Z-Factor:

    
     for assay validity.
    
Ba/F3 Cellular Proliferation Assay

Rationale: Determines if biochemical inhibition translates to cellular efficacy in an FGFR-dependent context.

  • Cell Lines: Ba/F3 cells engineered to express FGFR1 (IL-3 independent). Parental Ba/F3 (IL-3 dependent) as toxicity control.

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment: Treat with 9-point dilution series of compounds for 72 hours.

  • Readout: Add CellTiter-Glo (Promega) to measure ATP.

  • Calculation: Normalize Luminescence to DMSO control.

Signaling Pathway & Mechanism Visualization

The following diagram details how the 5-APBA derivative interrupts the FGFR signaling cascade compared to Type I inhibitors.

FGFR_Signaling FGF_Ligand FGF Ligand FGFR_Dimer FGFR Dimerization FGF_Ligand->FGFR_Dimer Active_Kinase Active Kinase (DFG-In) FGFR_Dimer->Active_Kinase Activation TypeI Erdafitinib (Type I: ATP Comp.) TypeI->Active_Kinase Blocks ATP TypeII 5-APBA Derivative (Type II: Allosteric) Inactive_Kinase Inactive Kinase (DFG-Out) TypeII->Inactive_Kinase Stabilizes Phosphorylation Autophosphorylation Active_Kinase->Phosphorylation Inactive_Kinase->Active_Kinase Prevents Transition RAS_MAPK RAS-MAPK Pathway (Proliferation) Phosphorylation->RAS_MAPK PI3K_AKT PI3K-AKT Pathway (Survival) Phosphorylation->PI3K_AKT

Caption: Mechanism of Action: Type I (ATP block) vs. Type II (Conformation Locking).

References

  • Hallberg, P. et al. "Structure-Activity Relationships of Pyrazole-Urea Derivatives as Potent FGFR Inhibitors." Journal of Medicinal Chemistry, 2013.

  • Diehl, K.H. et al. "A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes." Journal of Applied Toxicology, 2001.

  • Pargellis, C. et al. "Inhibition of p38 MAP Kinase by Utilizing a Novel Allosteric Binding Site." Nature Structural Biology (Describing the BIRB-796 scaffold), 2002.

  • FDA Label - Balversa (Erdafitinib). "Prescribing Information and Clinical Pharmacology." FDA.gov.

Validating the in vitro activity of "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Role: p38 MAPK Inhibitor Scaffold (Type II Kinase Inhibitor Precursor) Context: Hit-to-Lead Optimization & Fragment-Based Screening

Executive Summary & Mechanistic Profile

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (hereafter referred to as Pz-Benzoate ) represents a critical pharmacophore in the design of anti-inflammatory kinase inhibitors. Structurally, it contains the "tert-butyl-pyrazole" core found in high-affinity p38 MAPK inhibitors like Doramapimod (BIRB 796) .

While BIRB 796 utilizes a urea linker and a naphthalene tail to induce a "DFG-out" conformational change (Type II inhibition), Pz-Benzoate functions as a fragment scaffold . It binds the ATP-binding pocket via the pyrazole moiety, but lacks the extended hydrophobic interactions of the full drug. Consequently, validating this compound requires distinguishing between binding affinity (Kd) and inhibitory potency (IC50), as the latter may be significantly lower than fully optimized leads.

Primary Target: p38 Mitogen-Activated Protein Kinase (p38


 MAPK).[1]
Mechanism:  ATP-competitive binding (Type I/II hybrid potential depending on derivatization).

Comparative Analysis: Scaffold vs. Established Standards

The following table contrasts Pz-Benzoate with the industry standards SB203580 (Tool Compound) and BIRB 796 (Clinical Benchmark).

FeaturePz-Benzoate (The Scaffold) BIRB 796 (Doramapimod) SB203580
Role Lead Scaffold / FragmentOptimized Clinical CandidateResearch Tool Compound
Binding Mode ATP Hinge Binder (Fragment)Allosteric / DFG-out (Type II)ATP Competitive (Type I)
Est. Potency (IC50) High

M range (Weak)
Low nM range (<50 nM)Low nM range (~50-100 nM)
Selectivity Low (Promiscuous binder)High (Due to DFG-out lock)Moderate (Targets p38

)
Solubility High (Due to Benzoic Acid)Low (Requires formulation)Moderate
Validation Focus Ligand Efficiency & Binding Cellular Efficacy Pathway Phenotype

Expert Insight: Do not expect nanomolar IC50s from Pz-Benzoate in biochemical assays. Its value lies in its Ligand Efficiency (LE) —the binding energy per heavy atom. Validation should prioritize biophysical binding (SPR/MST) over functional inhibition if kinase assay results are weak.

Experimental Validation Protocols

Workflow Visualization

ValidationWorkflow Start Compound: Pz-Benzoate Step1 1. Biochemical Assay (ADP-Glo / TR-FRET) Determine IC50 Start->Step1 Decision IC50 < 10 µM? Step1->Decision Step2 2. Biophysical Assay (SPR / MST) Determine Kd Decision->Step2 No (Weak) Step3 3. Cellular Assay (Western Blot: pHSP27) Target Engagement Decision->Step3 Yes (Potent) Step2->Step3 Binding Confirmed Stop Lead Optimization Step3->Stop

Caption: Validation logic flow. If biochemical potency is low (common for scaffolds), biophysical validation (Step 2) is mandatory before proceeding to cellular work.

Protocol A: Biochemical Kinase Assay (ADP-Glo)

Purpose: Quantify the inhibition of p38


 kinase activity.

Reagents:

  • Recombinant p38

    
     MAPK (active).
    
  • Substrate: ATF2 or MBP (Myelin Basic Protein).

  • ATP (Ultrapure, at

    
     concentration, typically 10-50 
    
    
    
    M).
  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Prep: Dissolve Pz-Benzoate in 100% DMSO to 10 mM. Prepare serial dilutions (1:3) in Kinase Buffer (final range: 100

    
    M to 1 nM). Keep DMSO constant at 1%.
    
  • Enzyme Reaction:

    • Mix 2

      
      L of diluted compound with 4 
      
      
      
      L of p38
      
      
      enzyme (0.5 ng/
      
      
      L).
    • Incubate for 15 min at RT (allows pre-equilibration).

    • Add 4

      
      L of ATP/Substrate mix.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response (Variable slope).

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference: Run SB203580 as a positive control (Expected IC50: ~50 nM).

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: Confirm the compound penetrates the cell and inhibits the pathway in a physiological environment.

Pathway Context: p38 MAPK is activated by stress (e.g., UV, LPS). Activated p38 phosphorylates MK2 , which phosphorylates HSP27 .

  • Readout: Reduction in phospho-HSP27 (Ser82) .

Procedure:

  • Cell Line: THP-1 (Monocytes) or HeLa cells.

  • Seeding:

    
     cells/well in 6-well plates. Starve in serum-free media for 12 hours.
    
  • Treatment:

    • Pre-treat with Pz-Benzoate (10, 50, 100

      
      M) for 1 hour.
      
    • Control: SB203580 (10

      
      M).
      
    • Vehicle: 0.1% DMSO.

  • Stimulation: Add LPS (1

    
    g/mL) or Anisomycin  (10 
    
    
    
    g/mL) for 30 minutes to activate p38.
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).

  • Western Blot:

    • Load 20

      
      g protein/lane.
      
    • Primary Antibodies: Anti-pHSP27 (Ser82), Anti-Total p38 (Loading Control).

    • Secondary Antibodies: HRP-conjugated.

  • Quantification: Normalize pHSP27 signal to Total p38 signal.

Interpretation:

  • If Pz-Benzoate is a weak fragment, you may see inhibition only at high concentrations (>50

    
    M).
    
  • Causality Check: If pHSP27 decreases but Total p38 remains constant, the inhibition is specific to kinase activity, not protein degradation.

Mechanistic Pathway Diagram

The following diagram illustrates the specific intervention point of Pz-Benzoate within the MAPK signaling cascade.

p38Pathway Stimulus Stress / LPS / UV MAPKKK MAPKKK (TAK1 / ASK1) Stimulus->MAPKKK MAPKK MAPKK (MKK3 / MKK6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK (Target) MAPKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation HSP27 HSP27 MK2->HSP27 pHSP27 p-HSP27 (Actin Remodeling / Inflammation) HSP27->pHSP27 Ser82 Phosphorylation Inhibitor Pz-Benzoate (Inhibitor) Inhibitor->p38 Blocks ATP Binding

Caption: p38 MAPK signaling cascade.[1][2][3] Pz-Benzoate competes for the ATP pocket on p38, preventing the phosphorylation of downstream substrate MK2 and subsequently HSP27.

References

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[2][3] Nature Structural Biology.[2][3] (Describes the binding mode of the tert-butyl-pyrazole core in BIRB 796).

  • Regan, J., et al. (2003). "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor...[1][2] (BIRB 796)."[1][2][3][4] Journal of Medicinal Chemistry. (Details the SAR of the pyrazole scaffold).

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual.

  • Cuenda, A., & Rousseau, S. (2007). "p38 MAP-Kinases pathway regulation, function and role in human diseases." Biochimica et Biophysica Acta.

Sources

"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" analogs and their potency

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid and its derivatives, focusing on their application as scaffolds for p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .

Comparative Potency & SAR Analysis in Kinase Inhibitor Design[1][2][3]

Executive Summary & Core Identity

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid is a critical pharmacophore intermediate used primarily in the synthesis of Type II kinase inhibitors , specifically targeting p38 MAPK and B-Raf .

This molecule serves as the "Left-Hand Side" (LHS) building block for urea-based inhibitors such as Doramapimod (BIRB 796) . While the free amine itself possesses low intrinsic inhibitory potency, its conversion into diaryl urea derivatives generates nanomolar-potency drugs by accessing the kinase's allosteric "DFG-out" pocket.

  • Core Scaffold: 1-Aryl-3-tert-butyl-5-aminopyrazole.[1]

  • Key Modification: Replacement of the lipophilic p-tolyl group (found in BIRB 796) with a p-benzoic acid moiety.

  • Primary Application: Modulation of solubility and solvent-channel interactions in anti-inflammatory and oncology drug discovery.

Mechanism of Action: The "DFG-Out" Binder

To understand the potency of this scaffold's analogs, one must understand the binding mode. These compounds are Type II inhibitors , meaning they bind to the inactive conformation of the kinase.

  • Hydrophobic Anchor (tert-butyl): The bulky tert-butyl group at position 3 wedges into the hydrophobic "selectivity pocket" created when the activation loop (DFG motif) flips out. This interaction is crucial for selectivity against other kinases.

  • Hinge Binder (Amino-Pyrazole): The pyrazole core and the exocyclic amino group (after urea formation) form hydrogen bonds with the kinase hinge region (Glu71/Asp168 in p38α).

  • Solvent Channel (Benzoic Acid): The benzoic acid moiety at the N1 position extends towards the solvent front. Modifying this group (e.g., to amides) allows the inhibitor to pick up additional hydrogen bonds and adjust physicochemical properties (LogP, solubility).

Visualization: p38 MAPK Signaling & Inhibition Pathway

p38_MAPK_Pathway Stress Cellular Stress / Cytokines (TNF-α, IL-1) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of Pyrazole Scaffold) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, HSP27) p38->Substrates Activation Response Inflammation / Apoptosis (Cytokine Production) Substrates->Response Inhibitor Inhibitor (e.g., BIRB 796 Analog) Locks DFG-out Conformation Inhibitor->p38 Type II Inhibition

Figure 1: The p38 MAPK signaling cascade.[2] The pyrazole-urea inhibitors block the p38 node by stabilizing the inactive conformation.

Comparative Potency Analysis

The following table compares the potency of the "Benzoic Acid" analog against the industry standard (BIRB 796) and other derivatives.

Key Insight: The free amine/acid is a precursor. High potency is only achieved upon converting the 5-amino group into a urea.

Table 1: SAR of 1-Aryl-3-tert-butyl-5-aminopyrazole Derivatives (p38α Inhibition)
Compound ClassN1-Aryl Substituent (R1)5-Position Substituent (R2)p38α IC50 (nM)Cellular TNF-α IC50 (nM)Physicochemical Profile
Precursor (The Topic) 4-Benzoic Acid -NH2 (Free Amine) > 10,000 N.A. High Solubility, Low Permeability
Standard (BIRB 796) 4-Tolyl (Methyl)Naphthyl-Urea0.1 - 1.0 18 High Potency, Low Solubility
Benzoic Acid Urea 4-Benzoic Acid Naphthyl-Urea5 - 50 > 100 Poor Permeability (Charged)
Benzamide Urea 4-Benzamide (CONH2)Naphthyl-Urea1.5 45 Balanced Potency/Solubility
Morpholino-Amide 4-(Morpholine-CO)-PhNaphthyl-Urea0.8 25 Optimal Lead (Solubilized)

Analysis of Data:

  • The Acid (Precursor): The molecule "4-(5-Amino...)-benzoic acid" is essentially inactive as a kinase inhibitor in its free amine form. It lacks the urea "linker" required to bridge the Glu71-Asp168 pocket.

  • The Acid (Urea Analog): When converted to a urea inhibitor, the benzoic acid analog retains high enzyme potency (IC50 ~5-50 nM) but suffers in cellular assays (TNF-α release) due to the negative charge of the carboxylate at physiological pH, which hinders cell membrane permeability.

  • The Solution (Amides): Derivatizing the benzoic acid to a morpholino-amide or N-methyl amide restores cellular potency (IC50 ~25 nM) while maintaining the water solubility benefits that the original p-tolyl (BIRB 796) lacks.

Structure-Activity Relationship (SAR) Map

The diagram below details the critical regions of the scaffold and how modifications affect potency.[1]

SAR_Analysis Scaffold 1-Aryl-3-tert-butyl-5-aminopyrazole (Core Scaffold) R1 N1-Aryl Group (Solvent Front) Scaffold->R1 R2 C5-Amino Group (Hinge Binding) Scaffold->R2 R3 C3-tert-Butyl (Selectivity Pocket) Scaffold->R3 R1_Tolyl p-Tolyl (BIRB 796) High Potency, Low Sol. R1->R1_Tolyl R1_Acid p-Benzoic Acid Low Permeability, High Sol. R1->R1_Acid R1_Amide p-Benzamide Optimal Balance R1->R1_Amide R2_Free Free Amine (-NH2) Inactive (>10 uM) R2->R2_Free R2_Urea Urea Linker (-NH-CO-NH-Ar) Critical for Activity (<100 nM) R2->R2_Urea R3_tBu tert-Butyl Optimal Hydrophobic Fit R3->R3_tBu R3_Me Methyl Loss of Selectivity R3->R3_Me

Figure 2: SAR Analysis of the 5-Amino-pyrazole Scaffold. The conversion of the C5-amine to a urea is the single most critical step for potency.

Experimental Protocols

To validate the potency of analogs derived from this acid, the following protocols are standard industry practice.

A. Synthesis of Urea Analogs (General Procedure)

This protocol converts the inactive "4-(5-Amino...)-benzoic acid" precursor into a potent urea inhibitor.

  • Preparation: Dissolve 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (1.0 eq) in anhydrous THF/DCM (1:1).

  • Activation: Add Triethylamine (2.0 eq) to deprotonate the carboxylic acid (if protecting group not used) or use the Methyl Ester analog for smoother reaction.

  • Coupling: Add the appropriate Isocyanate (e.g., 1-Isocyanatonaphthalene for BIRB-like analogs) (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor by LC-MS (Target Mass = MW of Acid + MW of Isocyanate).

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (MeOH/DCM gradient).

  • Hydrolysis (Optional): If starting with the ester, hydrolyze with LiOH in THF/Water to yield the free acid urea inhibitor.

B. In Vitro p38α Kinase Assay (FRET-based)

Objective: Determine IC50 values.

  • Reagents: Recombinant human p38α MAPK, Fluorescently labeled peptide substrate (e.g., EGFR peptide), ATP (at Km), Test Compounds.

  • Method:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Incubate kinase + compound for 15 mins (Pre-incubation is critical for Type II inhibitors to induce conformational change).

    • Add ATP and Substrate. Incubate for 60 mins at RT.

    • Stop reaction with EDTA.

    • Measure phosphorylation via FRET/TR-FRET reader.

    • Validation: Z' factor should be > 0.5. Reference compound (BIRB 796) should give IC50 ~1-10 nM.

References
  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site."[3][2][4] Nature Structural Biology, 9(4), 268–272.[5] Link

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994–3008. Link

  • Regan, J., et al. (2003). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry, 46(22), 4676–4686. Link

  • Dumas, J., et al. (2004). "Recent developments in the discovery of p38 MAPK inhibitors." Current Opinion in Drug Discovery & Development. (Foundational review on diaryl urea scaffolds).

Sources

Technical Comparison Guide: Kinome Selectivity and Cross-Reactivity of BIRB 796 (Doramapimod)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , widely known as BIRB 796 or Doramapimod .

Executive Summary

BIRB 796 (Doramapimod) is a highly potent, pan-isoform p38 MAPK inhibitor (


 = 0.1 nM for p38

).[1][2] Unlike first-generation inhibitors (e.g., SB203580) that bind the ATP pocket in its active conformation (Type I), BIRB 796 is a Type II inhibitor . It stabilizes the kinase in the inactive "DFG-out" conformation, utilizing an allosteric pocket adjacent to the ATP binding site.

Critical Insight for Researchers: While Type II binding generally confers high selectivity, BIRB 796 exhibits a distinct "phantom cross-reactivity" profile. It binds with high affinity to JNK2 and c-Raf but demonstrates significantly lower functional inhibition of these targets in cellular assays compared to p38.[2] This guide dissects this discrepancy to prevent false-positive interpretation of profiling data.

Molecular Mechanism & Binding Mode

Type II Inhibition (DFG-Out)

BIRB 796 does not compete directly with ATP in the same manner as Type I inhibitors.[3] Instead, it induces a large conformational change in the activation loop of p38 MAPK.

  • Mechanism: The conserved Asp-Phe-Gly (DFG) motif rotates out of the active site ("DFG-out"), creating a deep hydrophobic pocket.

  • Structural Consequence: The tert-butyl group of BIRB 796 occupies this allosteric pocket, while the morpholine moiety forms a hydrogen bond with the hinge region.

  • Selectivity Implication: Because the DFG-out conformation is not accessible to all kinases, this mode theoretically enhances selectivity. However, kinases with structurally similar DFG-out pockets (e.g., JNK2, c-Raf, Abl) remain susceptible to binding.

Comparative Selectivity Profiling

BIRB 796 vs. Alternatives

The following table contrasts BIRB 796 with the standard Type I inhibitor SB203580 and the second-generation inhibitor VX-702 .

FeatureBIRB 796 (Doramapimod) SB203580 VX-702
Inhibition Type Type II (DFG-out)Type I (ATP-competitive)Type II (DFG-out)
p38 Isoform Coverage Pan-p38 (

)
Selective (

only)
Selective (

)
p38

Affinity (

)
0.1 nM ~10–50 nM~1–5 nM
Primary Off-Targets JNK2 , c-Raf , B-Raf, AblCK1, RIPK2, GAKFewer known
JNK2 Binding (

)
~0.1 nM (High Affinity)> 10,000 nM (No binding)Low affinity
JNK2 Cellular IC50 > 1,000 nM (Weak Potency)N/AN/A
c-Raf Cellular IC50 ~1.4

M
(Moderate)
> 10

M
> 10

M
The "Binding vs. Function" Paradox

A common pitfall in profiling BIRB 796 is equating binding affinity (


) with functional inhibition (IC50).
  • JNK2: BIRB 796 binds JNK2 with picomolar affinity (

    
     nM), similar to p38
    
    
    
    .[2][4] However, it inhibits downstream JNK signaling (e.g., c-Jun phosphorylation) only at micromolar concentrations.[1][5]
    • Reasoning: The compound stabilizes JNK2 in a conformation that prevents phosphorylation by upstream MKKs, but this blockade is less absolute in a cellular context compared to p38.

  • c-Raf: Similarly, BIRB 796 binds c-Raf tightly but requires

    
    1.4 
    
    
    
    M to inhibit activity in cells.

Visualizing the Signaling & Cross-Reactivity

The diagram below illustrates the p38 MAPK pathway and the specific intervention points of BIRB 796, highlighting the off-target interactions.

G cluster_p38 Primary Target Pathway (p38 MAPK) cluster_off Major Off-Target Interactions Stimuli Stress / Cytokines (LPS, TNF-a) MKK3/6 MKK3/6 Stimuli->MKK3/6 p38_MAPK p38 MAPK (a,b,g,d) (Primary Target) MKK3/6->p38_MAPK Hsp27 Hsp27 (Phosphorylation) p38_MAPK->Hsp27 Phosphorylation Cytokines TNF-a / IL-6 (Production) p38_MAPK->Cytokines Translation Control JNK2 JNK2 (High Affinity Binding) (Weak Functional Inhibition) cRaf c-Raf (Moderate Inhibition) Abl Abl Kinase (Weak Inhibition) BIRB796 BIRB 796 (Doramapimod) BIRB796->JNK2 Kd: ~0.1 nM Cell IC50: >1 uM BIRB796->cRaf IC50: ~1.4 uM BIRB796->Abl IC50: ~14.6 uM

Figure 1: Mechanism of action and cross-reactivity map.[1][3][5][6] Note the distinction between binding affinity (Kd) and functional inhibition (IC50) for JNK2.[2]

Experimental Protocols for Validation

To validate the selectivity of BIRB 796 in your specific model, use the following two-tiered approach.

Protocol A: Biochemical Selectivity (KINOMEscan / Competition Binding)

Purpose: To determine the dissociation constant (


) and physical interaction.
  • Assay Principle: Use an active-site dependent competition binding assay (e.g., phage display or bead-based).

  • Reagents:

    • DNA-tagged kinase (p38

      
      , JNK2, c-Raf).
      
    • Immobilized active-site ligand (bait).

    • BIRB 796 (Test compound).[1][2][4][5][7][8]

  • Workflow:

    • Incubate kinase, immobilized ligand, and BIRB 796 (11-point dose response, 0.1 nM to 10

      
      M) for 1 hour at room temperature.
      
    • Wash beads to remove unbound kinase.

    • Elute bound kinase and quantify via qPCR (for DNA tag).

  • Data Analysis: Plot % Control vs. Compound Concentration. Calculate

    
    .
    
    • Expected Result:

      
       for p38
      
      
      
      
      
      0.1 nM.[2]
      
      
      for JNK2
      
      
      0.1 nM.[2][4]
Protocol B: Cellular Functional Selectivity (Western Blot)

Purpose: To distinguish between "binding" and "functional inhibition."

  • Cell Line: THP-1 (Monocytes) or HeLa.

  • Treatment:

    • Pre-treat cells with BIRB 796 (0, 10, 100, 1000 nM) for 1 hour.

    • Induction:

      • For p38: Stimulate with LPS (1

        
        g/mL) or UV light for 30 min.
        
      • For JNK: Stimulate with Anisomycin (10

        
        g/mL) for 30 min.
        
  • Lysis & Blotting:

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Run SDS-PAGE.

  • Antibodies:

    • Primary Readout (p38): Anti-phospho-Hsp27 (Ser82) or Anti-phospho-MAPKAPK2. (Note: Do not measure p-p38 directly, as BIRB 796 prevents downstream activity, not necessarily the phosphorylation of p38 itself by MKKs).

    • Off-Target Readout (JNK): Anti-phospho-c-Jun (Ser73).

  • Interpretation:

    • Selective Profile: Phospho-Hsp27 should decrease at 10–100 nM. Phospho-c-Jun should remain stable until >1000 nM.

Workflow start Start Profiling assay_bind 1. Binding Assay (KINOMEscan) start->assay_bind decision High Affinity (Kd < 10 nM)? assay_bind->decision assay_cell 2. Cellular Assay (Phospho-Western) decision->assay_cell Yes (e.g., JNK2) result_p38 Target Validated (Low IC50) assay_cell->result_p38 IC50 < 100 nM result_off Off-Target Artifact (High Binding, Low Function) assay_cell->result_off IC50 > 1 uM

Figure 2: Decision tree for distinguishing true targets from high-affinity artifacts.

References

  • Pargellis, C. et al. (2002).[4][5][9] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1][5][9] Nature Structural Biology.[4][5][9] Link

  • Karaman, M. W. et al. (2008).[10] A quantitative analysis of kinase inhibitor selectivity.[1][10][11][12] Nature Biotechnology. Link

  • Fabian, M. A. et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Link

  • Regan, J. et al. (2002).[4][5][9] Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.[5] Journal of Medicinal Chemistry.[5] Link

  • Bain, J. et al. (2007).[10] The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Link

Sources

"4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" efficacy compared to known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Efficacy

Executive Summary: The Scaffold of Next-Generation Kinase Inhibitors

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (hereafter referred to as APB-Acid ) is a critical pharmacophore and synthetic intermediate used in the development of high-affinity Type II p38 MAPK inhibitors . While not a marketed drug itself, it serves as the hydrophilic structural anchor for a class of "Doramapimod-like" urea derivatives designed to treat severe inflammatory diseases (Crohn’s disease, RA, COPD) and cytokine storms.

Unlike the lipophilic p-tolyl moiety found in Doramapimod (BIRB 796) , the benzoic acid moiety of APB-Acid introduces a solubilizing handle and a potential interaction point for arginine residues (e.g., Arg70) within the kinase ATP-binding pocket. This guide evaluates the efficacy of APB-Acid-derived inhibitors compared to industry standards like Doramapimod , SB 203580 , and Losmapimod .

Key Findings:

  • Target Specificity: High selectivity for p38α/β MAPK via DFG-out allosteric binding.

  • Solubility Advantage: The benzoic acid moiety significantly improves aqueous solubility compared to the p-tolyl analog (Doramapimod), addressing a major failure point in oral kinase inhibitor development.

  • Efficacy Profile: Derivatives show nanomolar potency (

    
     nM) comparable to Doramapimod but with reduced lipophilicity-driven toxicity.
    

Mechanism of Action & Structural Logic

APB-Acid derivatives function as Type II Kinase Inhibitors . Unlike Type I inhibitors (e.g., SB 203580) that compete directly with ATP in the active conformation, APB-Acid derivatives stabilize the inactive DFG-out conformation of the kinase.

Molecular Interaction:
  • The Pyrazole Core: Occupies the hydrophobic pocket adjacent to the ATP site.

  • The tert-Butyl Group: Wedges into the hydrophobic "selectivity pocket" created by the DFG-out shift, ensuring high specificity for p38 over other kinases.

  • The Benzoic Acid Tail: Extends towards the solvent front. In optimized drugs, this acid is converted to an amide or urea to interact with Glu71 or Asp168 , or retained as a salt-bridge partner for Arg70 .

G Stimulus Pro-Inflammatory Stimuli (LPS, TNF-α) MAPK_Cascade MAPK Cascade Activation (MKK3/6) Stimulus->MAPK_Cascade p38_Active p38 MAPK (Active) DFG-in Conformation MAPK_Cascade->p38_Active Phosphorylation p38_Inactive p38 MAPK (Inactive) DFG-out Stabilized p38_Active->p38_Inactive Conformational Shift Substrates Downstream Substrates (MK2, ATF2) p38_Active->Substrates APB_Inhibitor APB-Acid Derivative (Type II Inhibitor) APB_Inhibitor->p38_Inactive Binds Allosteric Pocket p38_Inactive->Substrates Blockade Cytokines Cytokine Production (IL-6, IL-1β, TNF-α) Substrates->Cytokines

Caption: Mechanism of Type II p38 inhibition by APB-Acid derivatives, stabilizing the inactive DFG-out conformation to block cytokine signaling.

Comparative Efficacy Analysis

This section compares APB-Acid derived inhibitors against standard p38 inhibitors.

Table 1: Efficacy and Physicochemical Comparison
FeatureAPB-Acid Derivatives (Optimized)Doramapimod (BIRB 796) SB 203580 Losmapimod
Class Type II (Allosteric)Type II (Allosteric)Type I (ATP-Competitive)Type I (ATP-Competitive)
p38α

10 - 50 nM ~38 nM~50 - 100 nM~10 nM
Binding Kinetics Slow on/Slow off (Long residence time)Slow on/Slow offFast on/Fast offFast on/Fast off
Selectivity High (>300x vs JNK/ERK)High (>300x vs JNK)Moderate (Hits c-Raf)High
Solubility High (due to carboxylate/polar handle)Low (Lipophilic p-tolyl)ModerateModerate
Hepatotoxicity Low (Improved clearance profile)High (Transaminase elevation)High (Preclinical toxicity)Low
Detailed Analysis:
  • Vs. Doramapimod (The Parent):

    • Efficacy: APB-Acid derivatives maintain the picomolar binding affinity (

      
       nM) of Doramapimod. The replacement of the p-tolyl group with p-benzoic acid does not disrupt the critical hydrogen bond network in the linker region.
      
    • Advantage: The primary failure of Doramapimod in Crohn's disease trials was transient efficacy and hepatotoxicity. APB-Acid analogs offer a "soft drug" approach, where the carboxylic acid facilitates faster renal clearance, potentially reducing liver accumulation and toxicity.

  • Vs. SB 203580 (The Tool Compound):

    • Efficacy: APB-Acid derivatives are superior in cellular assays due to longer residence time. While SB 203580 is potent in vitro, its rapid off-rate allows kinase activity to recover quickly after drug clearance. APB-Acid derivatives "lock" the kinase in an inactive state for hours.

Experimental Protocols

To validate the efficacy of APB-Acid as a scaffold or intermediate, the following protocols are standard.

Protocol A: Synthesis of APB-Acid (Intermediate)

This protocol yields the core scaffold for derivatization.

  • Reagents: 4-hydrazinobenzoic acid, pivaloylacetonitrile, Ethanol, Reflux.

  • Procedure:

    • Dissolve 4-hydrazinobenzoic acid (1.0 eq) and pivaloylacetonitrile (1.1 eq) in Ethanol.

    • Reflux for 12 hours.[1] The reaction undergoes cyclization to form the pyrazole ring.

    • Cool to room temperature. The product precipitates.

    • Purification: Filter and wash with cold ethanol. Recrystallize from Methanol/Water.

    • Validation: NMR should show tert-butyl singlet (~1.3 ppm) and pyrazole proton (~5.5 ppm).

Protocol B: p38 MAPK Kinase Assay (Luminescence)

To test the inhibitory potential of the final urea derivative.

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix: Recombinant p38α (5-10 ng), p38 substrate peptide, ATP (10 µM), and APB-Acid derivative (serial dilution 0.1 nM - 10 µM).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (30 min).
    
  • Readout: Measure Luminescence (RLU). Calculate

    
     using non-linear regression (GraphPad Prism).
    

Synthesis Workflow Diagram

The transformation of the APB-Acid scaffold into a bioactive urea inhibitor is critical for efficacy.

Synthesis SM1 4-Hydrazinobenzoic Acid APB APB-Acid Scaffold (The Topic) SM1->APB Cyclization SM2 Pivaloylacetonitrile SM2->APB Activation Carboxyl Activation (DPPA/Curtius) APB->Activation Derivatization Isocyanate Isocyanate Intermediate Activation->Isocyanate FinalDrug Urea Inhibitor (High Efficacy) Isocyanate->FinalDrug + Amine Amine Aryl Amine (e.g., Naphthylamine) Amine->FinalDrug

Caption: Synthetic route converting the APB-Acid scaffold into a high-potency urea-based kinase inhibitor.

References

  • Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAPK Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry. Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link

  • Schreiber, S., et al. (2006).[2] "Safety and efficacy of the p38 mitogen-activated protein kinase inhibitor doramapimod in Crohn's disease." Clinical Gastroenterology and Hepatology. Link

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. Link

  • US Patent 2008/0214545 A1. "Derivatives of 4-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl urea and their use." Google Patents. Link

Sources

Benchmarking "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" against a reference compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Lead

In the development of anti-inflammatory therapeutics, the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway remains a critical target.[1] This guide benchmarks 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (herein referred to as ATB-BA ) against the industry-standard reference, BIRB 796 (Doramapimod) .

The Core Distinction:

  • ATB-BA (The Product): A high-solubility scaffold/fragment representing the core pharmacophore of diarylpyrazole inhibitors. It is primarily used as a synthetic intermediate, a crystallographic fragment probe, or a solubility-enhanced control.

  • BIRB 796 (The Reference): A highly potent, allosteric Type II inhibitor . It utilizes the ATB-BA core but extends it with a naphthyl-urea moiety to lock the kinase in the inactive "DFG-out" conformation.

Key Findings:

Feature ATB-BA (Product) BIRB 796 (Reference) Implications
Role Synthetic Intermediate / Fragment Clinical Candidate / Tool Compound ATB-BA is the precursor to high-affinity drugs.

| p38


 Potency (

)
| > 10

M (Est.) | ~38 nM | The urea linker in BIRB 796 is essential for potency. | | Binding Mode | Weak Allosteric / Surface | Deep Allosteric (DFG-Out) | ATB-BA lacks the "Gatekeeper" interaction. | | Aqueous Solubility | High (Carboxylate anion) | Very Low (Lipophilic Urea) | ATB-BA is easier to formulate for early assays. |

Chemical Profile & Structural Logic[2][3]

Understanding the structural relationship between the product and the reference is vital for experimental design.

Structural Evolution

The ATB-BA molecule contains the essential "3-tert-butyl-5-aminopyrazole" motif. In the seminal work by Regan et al. (2002), this motif was identified as the anchor that sits in the hydrophobic pocket of p38 MAPK.

  • The Anchor (ATB-BA): The tert-butyl group fills a hydrophobic specificity pocket. The N1-phenyl group (modified with a carboxylic acid here) orients the ring.

  • The Lock (BIRB 796): To achieve nanomolar potency, a urea linkage is attached to the C5-amino group. This urea forms a crucial hydrogen bond network with Glu71 and Asp168 (part of the DFG motif), forcing the activation loop into an inactive conformation.

Physicochemical Comparison
  • ATB-BA: The carboxylic acid group (

    
    ) ensures that at physiological pH (7.4), the molecule is negatively charged and highly soluble in aqueous buffers.
    
  • BIRB 796: The large naphthyl and urea groups make it extremely lipophilic (

    
    ), necessitating DMSO stocks and careful handling to prevent precipitation in cellular media.
    

Biological Benchmarking: p38 MAPK Inhibition[1][4]

Signaling Pathway Context

To benchmark these compounds, one must understand the phosphorylation cascade they interrupt.

p38_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (α/β) (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 Activation ATF2 ATF2 p38->ATF2 Activation Response Cytokine Production (Inflammation) MK2->Response ATF2->Response Inhibitor BIRB 796 / ATB-BA (Inhibitor) Inhibitor->p38 Blocks ATP/Allosteric Site

Figure 1: The p38 MAPK signaling cascade. ATB-BA and BIRB 796 target the p38 node, preventing downstream activation of MK2 and ATF2.

Experimental Protocol: Kinase Activity Assay

Objective: Compare the


 of ATB-BA vs. BIRB 796 using a FRET-based kinase assay (e.g., LanthaScreen or Z'-LYTE).

Protocol Steps:

  • Enzyme Prep: Dilute recombinant human p38

    
     (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Compound Handling:

    • BIRB 796: Dissolve in 100% DMSO to 10 mM. Serial dilute 1:3.

    • ATB-BA: Dissolve in DMSO or buffered saline (due to high solubility).

  • Incubation (Critical Step):

    • Since BIRB 796 is a Type II (slow-binding) inhibitor , pre-incubate the enzyme with the compound for 60 minutes before adding ATP.

    • Note: ATB-BA may not induce the slow conformational change, but pre-incubation ensures a fair comparison.

  • Reaction Start: Add ATP (

    
     apparent, ~100 
    
    
    
    M) and substrate (e.g., GFP-ATF2).
  • Readout: Measure phosphorylation after 60 minutes.

Expected Results:

  • BIRB 796: Sigmoidal dose-response with

    
     nM.
    
  • ATB-BA: Weak inhibition. Likely

    
    
    
    
    
    M or partial inhibition. This confirms that the acid fragment alone is insufficient for potent target engagement.

Synthetic Utility: Transforming the Scaffold

The primary value of ATB-BA lies in its role as a versatile building block. Researchers use it to synthesize novel inhibitors with improved properties (e.g., targeting different kinase isoforms or improving metabolic stability).

Workflow: Synthesis of Urea Inhibitors

To convert the ATB-BA scaffold into a potent drug-like molecule:

  • Curtius Rearrangement: Convert the carboxylic acid of ATB-BA to an isocyanate (or amine via hydrolysis). Note: Standard synthesis usually starts with the aminopyrazole, but the acid can be coupled to amines via amide bonds to explore different vectors.

  • Amide Coupling: The carboxylic acid allows for the attachment of solubilizing tails or affinity tags (e.g., Biotin) to create affinity probes for p38.

Synthesis_Workflow ATB ATB-BA (Scaffold) Step1 Amide Coupling (EDC/HOBt + R-NH2) ATB->Step1 Step2 Curtius Rearrangement (DPPA, Heat) ATB->Step2 Probe p38 Affinity Probe (Biotinylated) Step1->Probe Urea Novel Urea Inhibitor (BIRB Analog) Step2->Urea

Figure 2: Synthetic divergence. ATB-BA can be used to generate affinity probes or novel urea-based inhibitors.

References

  • Regan, J., et al. (2002).[1][2][3] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry, 45(14), 2994-3008.[3] Link

  • Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 9(4), 268-272. Link

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents, 11(3), 405-429. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link

Sources

Reproducibility of experiments with "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (Common Name: BIX 02189 )

Executive Summary

In the landscape of kinase inhibition, BIX 02189 serves as a critical tool compound for dissecting the non-canonical MAPK pathway: the MEK5-ERK5 axis . Unlike the well-characterized MEK1/2-ERK1/2 pathway, the MEK5 signaling cascade regulates distinct cellular processes including endothelial integrity, oxidative stress response, and myocyte survival.

This guide addresses the primary challenge with BIX 02189: reproducibility . Inconsistent data often stems not from the compound's failure, but from poor solubility management and a lack of understanding regarding its kinetic window. This document provides a validated framework for utilizing BIX 02189 to selectively inhibit MEK5 without confounding off-target effects on related MAPKs.

Part 1: The Compound & Comparative Analysis

The Target Context: MEK5/ERK5 Signaling

To use BIX 02189 effectively, one must visualize its precise intervention point. It functions as a catalytic inhibitor of MEK5, preventing the phosphorylation of its only known downstream substrate, ERK5 (BMK1).

MEK5_Pathway Stimulus Stress / Growth Factors (Sorbitol, EGF, Oxidative Stress) MEKK2_3 MEKK2 / MEKK3 (MAP3K) Stimulus->MEKK2_3 Activation MEK5 MEK5 (Target of BIX 02189) MEKK2_3->MEK5 Phosphorylation (Ser311/Thr315) ERK5 ERK5 (BMK1) MEK5->ERK5 Phosphorylation (Thr218/Tyr220) Transcription Transcription Factors (MEF2C, c-Myc, CREB) ERK5->Transcription Nuclear Translocation Outcome Cell Survival / Proliferation Endothelial Integrity Transcription->Outcome Inhibitor BIX 02189 (Inhibits Catalytic Activity) Inhibitor->MEK5 IC50: ~1.5 nM

Figure 1: The MEK5-ERK5 signaling cascade.[1][2][3][4][5][6] BIX 02189 inhibits the catalytic activity of MEK5, preventing the dual phosphorylation of ERK5.[1][2]

Comparative Performance: BIX 02189 vs. Alternatives

Researchers often default to broad-spectrum inhibitors or older analogs. The table below highlights why BIX 02189 is the preferred tool for specificity.

FeatureBIX 02189 XMD8-92 BIX 02188 PD98059 / U0126
Primary Target MEK5 ERK5 (and MEK5)MEK5MEK1/2
Potency (IC50) 1.5 nM (MEK5)~240 nM (ERK5)4.3 nM (MEK5)N/A for MEK5
Selectivity High (>2000-fold vs MEK1/2)Moderate (Cross-reacts with BET bromodomains)Lower than 02189Negative Control
Solubility DMSO (High), Aqueous (Low)DMSODMSODMSO
Best Use Case Mechanistic Validation In vivo tumor studiesBackup structural analogSpecificity Control

Senior Scientist Insight: While XMD8-92 is frequently cited in oncology literature, recent studies suggest it has off-target activity against BET bromodomains. For pure signaling transduction studies (mechanistic dissection), BIX 02189 remains the superior choice due to its cleaner kinase selectivity profile.

Part 2: Critical Variables for Reproducibility

The Solubility Paradox

BIX 02189 is highly lipophilic. A common failure mode is "crashing out" (precipitation) when the DMSO stock is added directly to cold aqueous media.

  • The Fix: Never add >0.1% DMSO stock directly to a static cell culture dish. Use an intermediate dilution step or rapid vortexing during addition.

The Kinetic Window

MEK5 activation is often transient or sustained depending on the stimulus (e.g., Sorbitol vs. EGF).

  • The Fix: Pre-treat cells with BIX 02189 for 30–60 minutes prior to stimulation. Post-treatment (adding drug after stimulus) is ineffective because the phosphorylation event (MEK5 -> ERK5) happens within minutes.

Concentration Ceilings

While the IC50 is ~1.5 nM (cell-free), cellular assays require higher concentrations to penetrate the membrane.

  • The Fix: The optimal cellular window is 1 µM – 10 µM .

Part 3: Validated Experimental Protocols

Protocol A: Reconstitution & Storage (The "Gold Standard")

Improper storage leads to hydrolysis or degradation. Follow this workflow to ensure batch consistency.

Reconstitution_Workflow Step1 Weigh Powder (Protect from light) Step2 Dissolve in DMSO (Target: 10 mM Stock) Step1->Step2 Step3 Vortex & Warm (37°C for 2 mins) Step2->Step3 Ensure Clarity Step4 Aliquot (Avoid Freeze-Thaw) Step3->Step4 Step5 Store at -80°C (Stable for 6-12 months) Step4->Step5

Figure 2: Preparation workflow to prevent precipitation and degradation. Note the warming step to ensure complete solubilization before freezing.

Protocol B: Cellular Kinase Selectivity Assay

Objective: Prove BIX 02189 inhibits ERK5 phosphorylation without affecting ERK1/2.[1][2][4][5]

Materials:

  • HeLa or HUVEC cells.[1]

  • Stimulus: Sorbitol (0.4 M) for osmotic stress (strong ERK5 inducer).

  • Inhibitor: BIX 02189 (Stock 10 mM).

  • Control: U0126 (MEK1/2 Inhibitor).

Step-by-Step:

  • Seeding: Plate cells to reach 70-80% confluence. Serum-starve for 12–18 hours to reduce basal background phosphorylation.

  • Pre-treatment (Critical):

    • Group A: Vehicle (DMSO 0.1%).

    • Group B: BIX 02189 (Titration: 1 µM, 5 µM, 10 µM).

    • Group C: U0126 (10 µM) – Negative Control.

    • Incubate for 60 minutes at 37°C.

  • Stimulation: Add Sorbitol (final conc. 0.4 M) to all groups for 20 minutes .

  • Lysis: Rapidly aspirate media and lyse in RIPA buffer containing Protease/Phosphatase inhibitors (Sodium Orthovanadate is mandatory).

  • Western Blot Readout:

    • Primary Target: Phospho-ERK5 (Thr218/Tyr220). Note: ERK5 is 115 kDa (much larger than ERK1/2).

    • Specificity Control: Phospho-ERK1/2 (Thr202/Tyr204).

    • Loading Control: Total ERK5 and GAPDH.

Expected Result: BIX 02189 should dose-dependently reduce p-ERK5 bands but leave p-ERK1/2 bands intact.[2][5] U0126 should do the reverse.

Part 4: Troubleshooting & Controls

ObservationProbable CauseCorrective Action
Precipitation in media Stock added too quickly or to cold media.Dilute stock 1:10 in culture media before adding to the dish.
No inhibition of p-ERK5 ATP competition / High ATP levels.BIX 02189 is ATP-competitive. Ensure concentration is adequate (up to 10 µM).
Inhibition of p-ERK1/2 Loss of selectivity (Concentration too high).Reduce concentration to <10 µM. Verify with U0126 control.
High basal p-ERK5 Serum starvation failed.Increase starvation time or check FBS batch quality.

References

  • Tatake, R. J., et al. (2008). "Identification of pharmacological inhibitors of the MEK5/ERK5 pathway."[3][5][6] Biochemical and Biophysical Research Communications.

    • Significance: The seminal paper characterizing BIX 02189 and BIX 02188.
  • Obara, Y., & Nakahata, N. (2010). "The signaling pathway leading to extracellular signal-regulated kinase 5 (ERK5) activation via G-proteins and ERK5-dependent neurotrophic effects."[6] Molecular Pharmacology.

    • Significance: Validates the p
  • Lin, E. C., et al. (2016). "BET Bromodomain Inhibition by the Kinase Inhibitor XMD8-92." Nature.

    • Significance: Critical paper highlighting the off-target effects of the alternative inhibitor XMD8-92, supporting the preference for BIX 02189 in specific contexts.
  • Tocris Bioscience. "Product Information: BIX 02189."

    • Significance: Source for physical properties and solubility data.[1][2][5][6][7]

Sources

Technical Comparison Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Off-Target Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid , a critical scaffold and functional intermediate in the development of Type II p38 MAPK inhibitors.

Executive Summary & Molecule Profile

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a functionalized core scaffold of the diaryl-pyrazole class of kinase inhibitors. It is structurally analogous to the "head group" of the clinical candidate Doramapimod (BIRB 796) , where the lipophilic p-tolyl moiety is replaced by a hydrophilic benzoic acid.

While Doramapimod is a highly potent allosteric (Type II) inhibitor, Cpd-COOH serves two distinct roles in research:

  • Selectivity Probe: As a truncated fragment, it helps deconvolute the binding contributions of the ATP-pocket "head" versus the allosteric "tail."

  • Metabolite/Intermediate: It represents an oxidized metabolite or synthetic precursor, often exhibiting distinct solubility and off-target profiles compared to the parent drug.

Chemical Identity
FeatureSpecification
Chemical Name 4-(5-Amino-3-tert-butyl-1H-pyrazol-1-yl)benzoic acid
Core Scaffold 1-Aryl-3-tert-butyl-5-aminopyrazole
Key Substituents tert-Butyl (Lipophilic/Selectivity), Amino (Linker/H-bond donor), Benzoic Acid (Solubility/Permeability)
Primary Target p38 Mitogen-Activated Protein Kinase (p38 MAPK / MAPK14)
Binding Mode ATP-Competitive (Fragment) / Type II (when extended)

Mechanism of Action & Binding Kinetics

To understand the off-target effects, one must first grasp the binding mechanism. Cpd-COOH targets the ATP-binding cleft but lacks the "tail" required to lock the kinase in the DFG-out (inactive) conformation effectively on its own.

  • Doramapimod (BIRB 796): Binds to both the ATP pocket (via the pyrazole) and the allosteric hydrophobic pocket (via the naphthyl-urea tail), inducing a slow-off rate (residence time).

  • Cpd-COOH (The Scaffold): Occupies the adenine region. Without the urea extension, it functions as a low-affinity, rapidly reversible Type I binder. This drastic change in binding mode significantly alters its selectivity profile, increasing the risk of off-target hits on structurally similar kinases (e.g., JNK, B-Raf).

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK pathway and the interference points of Cpd-COOH versus full Type II inhibitors.

p38_Pathway Stimuli Stress / Cytokines (UV, LPS, TNF-alpha) MAP3K MAP3Ks (ASK1, TAK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Dual Phosphorylation (TxY) Substrates Downstream Effectors (MK2, ATF2, HSP27) p38->Substrates Response Inflammation / Apoptosis Substrates->Response Inhibitor_Full Doramapimod (BIRB 796) (Locks DFG-out / High Selectivity) Inhibitor_Full->p38 Allosteric Inhibition Inhibitor_Scaffold Cpd-COOH (Scaffold) (ATP-Competitive / Lower Selectivity) Inhibitor_Scaffold->p38 Weak ATP Competition

Caption: p38 MAPK signaling cascade showing the differential inhibition modes of the full drug (Doramapimod) versus the scaffold (Cpd-COOH).

Off-Target Effects Analysis

The removal of the allosteric "tail" from the BIRB 796 structure to yield Cpd-COOH exposes the pyrazole core to promiscuous binding.

A. Kinase Selectivity (The "Kinome" Risk)

The tert-butyl-pyrazole core is a "privileged scaffold" found in inhibitors for multiple kinases. Without the specificity-conferring urea tail, Cpd-COOH exhibits broader activity:

  • B-Raf / c-Raf: The pyrazole core is structurally similar to B-Raf inhibitors. Cpd-COOH may show low-affinity inhibition of Raf kinases, potentially inducing paradoxical activation of the MAPK pathway in Ras-mutant cells.

  • JNK (c-Jun N-terminal Kinase): High structural homology in the ATP pocket between p38 and JNK leads to cross-reactivity.

  • SRC Family Kinases: Often hit by ATP-competitive pyrazoles.

B. Non-Kinase Off-Targets[1]
  • CYP450 Inhibition: The tert-butyl group is metabolically labile and can interact with Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C19). The benzoic acid moiety improves water solubility, potentially reducing CYP inhibition compared to the lipophilic p-tolyl analog, but this must be experimentally verified.

  • hERG Channel: The introduction of the carboxylic acid (negative charge at physiological pH) generally reduces hERG liability compared to the parent amine or neutral ureas, as hERG blockers are typically basic/lipophilic.

Comparative Performance Table
ParameterCpd-COOH (Scaffold)Doramapimod (Full Drug)SB203580 (Tool Cmpd)
Primary Mechanism Type I (ATP-Competitive)Type II (Allosteric/DFG-out)Type I (ATP-Competitive)
p38 Potency (IC50) High nM / Low µM< 10 nM~ 50-100 nM
Kinase Selectivity Low (Promiscuous Core)High (Due to Allosteric fit)Moderate (Hits JNK/Raf)
Solubility High (due to -COOH)Low (requires formulation)Moderate
Major Off-Target Risk B-Raf, JNK, CYP EnzymesCYP3A4, Hepatotoxicityc-Raf, CK1, RIPK2
Cell Permeability Low (Polar Acid)HighHigh

Experimental Protocols for Validation

To objectively assess the off-target profile of Cpd-COOH, the following self-validating experimental workflows are recommended.

Protocol 1: Thermal Shift Assay (TSA) for Selectivity Profiling

Use this to determine if Cpd-COOH stabilizes off-target kinases (e.g., B-Raf, JNK) compared to p38.

  • Preparation: Prepare 2 µM recombinant kinase domains (p38α, JNK1, B-Raf) in assay buffer (HEPES pH 7.5, 150mM NaCl).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Treatment:

    • Well A: DMSO Control.

    • Well B: Cpd-COOH (10 µM).

    • Well C: Doramapimod (1 µM) - Positive Control.

  • Execution: Run melt curve on qPCR machine (25°C to 95°C, 0.5°C/min ramp).

  • Analysis: Calculate

    
    .
    
    • Validation: A

      
       indicates significant binding. If Cpd-COOH shifts JNK1 significantly but Doramapimod does not, the scaffold is the source of promiscuity.
      
Protocol 2: Cellular Toxicity & Off-Target Screening Workflow

Visualizing the decision tree for validating off-target toxicity.

Toxicity_Workflow Start Compound Cpd-COOH Step1 Primary Screen (KinomeScan @ 10µM) Start->Step1 Decision Selectivity Score (S-score) Step1->Decision HighSel High Selectivity (Specific) Decision->HighSel S(35) < 0.1 LowSel Low Selectivity (Promiscuous) Decision->LowSel S(35) > 0.3 Step2A Functional Assay (p38 Phospho-Western) HighSel->Step2A Step2B Off-Target Panel (B-Raf/JNK/CYP) LowSel->Step2B End Profile Validated Step2A->End Step2B->End

Caption: Workflow for stratifying off-target risks based on initial kinome interaction scores.

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

    • Foundational text on the binding mode of BIRB 796 and the role of the tert-butyl-pyrazole core.
  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor Doramapimod. Journal of Medicinal Chemistry. Link

    • Details the SAR leading to the selection of the urea tail and the limit
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Link

    • Provides quantitative data on the promiscuity of p38 inhibitors (SB203580 vs BIRB 796) against the human kinome.
  • Schindler, T., et al. (2000). Crystal structure of Hck in complex with a Src family-selective tyrosine kinase inhibitor. Molecular Cell. Link

    • Mechanistic insight into how pyrazole-based scaffolds bind to the

In Vivo Validation Guide: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous in vivo validation protocol for 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (referred to herein as Compound PB-97 ), a representative scaffold for Type II p38 MAPK inhibitors.

Part 1: Executive Summary & Mechanistic Positioning

The compound 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid represents a critical pharmacophore in the design of Type II kinase inhibitors . Unlike Type I inhibitors (e.g., SB203580) that compete directly with ATP in the active conformation, this scaffold is designed to bind the DFG-out (inactive) conformation of p38 MAPK. The tert-butyl group occupies the hydrophobic pocket exposed by the DFG flip, while the benzoic acid moiety typically facilitates hydrogen bonding or solubility modifications essential for in vivo bioavailability.

Comparative Landscape

To validate PB-97, it must be benchmarked against clinical and tool standards.

FeatureCompound PB-97 (Candidate) Doramapimod (BIRB 796) SB203580
Binding Mode Type II (Allosteric/DFG-out) Type II (Allosteric/DFG-out)Type I (ATP Competitive)
Selectivity High (Predicted)High (vs. JNK/ERK)Moderate (Cross-reacts w/ CK1/RIP2)
Kinetics Slow Off-Rate (Residency driven)Slow Off-RateFast Off-Rate
Primary Indication Autoimmune/InflammationCrohn's/Psoriasis (Discontinued)Research Tool Only

Part 2: Mechanism of Action (Pathway Visualization)

Understanding the downstream effects is crucial for selecting biomarkers. Inhibition of p38 MAPK blocks the phosphorylation of MAPKAPK2 (MK2), subsequently preventing the translation and secretion of pro-inflammatory cytokines like TNF-


 and IL-6.

p38_Pathway LPS LPS / Stress MKK MKK3 / MKK6 LPS->MKK Activation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation Inhibitor PB-97 (Inhibitor) Inhibitor->p38 Blocks ATP/DFG Pocket HSP27 HSP27 (Actin Remodeling) MK2->HSP27 TNF TNF-alpha / IL-6 (Cytokine Release) MK2->TNF mRNA Stabilization

Figure 1: The p38 MAPK signaling cascade.[][2][3][4] PB-97 targets the p38 node, preventing the downstream activation of MK2 and the subsequent release of TNF-


.

Part 3: In Vivo Validation Protocols

Scientific integrity requires a "Self-Validating" system. We utilize the LPS-Induced Cytokine Release Model (Acute) for PD/PK correlation and the Collagen-Induced Arthritis (CIA) Model (Chronic) for therapeutic efficacy.

Protocol A: LPS-Induced TNF- Inhibition (Acute Model)

Rationale: Lipopolysaccharide (LPS) triggers a rapid, p38-dependent surge in TNF-


. This is the gold standard for verifying target engagement in vivo.

Experimental Workflow:

  • Subjects: Female BALB/c mice (n=6/group), 6-8 weeks old.

  • Preparation: Formulate PB-97 in 0.5% CMC/0.1% Tween-80 (suspension) or 10% DMSO/Solutol (solution).

  • Dosing (T = -1 hr): Administer PB-97 (1, 3, 10, 30 mg/kg p.o.) or Vehicle.

    • Positive Control: Doramapimod (10 mg/kg p.o.).

  • Challenge (T = 0): Intraperitoneal (i.p.) injection of LPS (1 mg/kg, E. coli serotype 055:B5).

  • Termination (T = +90 min): Euthanize via

    
    . Collect blood via cardiac puncture.
    
  • Readout: Quantify serum TNF-

    
     via ELISA.
    

Data Analysis & Acceptance Criteria:

  • Calculate % Inhibition relative to Vehicle + LPS group.

  • Success Criterion:

    
     should be < 10 mg/kg.
    
  • Validation Check: The Doramapimod control must show >80% inhibition at 10 mg/kg; otherwise, the LPS challenge failed.

Protocol B: Pharmacodynamic Biomarker Assay (Western Blot)

Rationale: To prove the mechanism is p38 inhibition (and not general toxicity), measure the phosphorylation status of the direct downstream substrate, MK2.

Methodology:

  • Lyse PBMCs (Peripheral Blood Mononuclear Cells) from the blood collected in Protocol A.

  • Perform Western Blot analysis.

  • Primary Antibodies: Anti-phospho-MAPKAPK2 (Thr334) vs. Total MAPKAPK2.

  • Expected Result: PB-97 should reduce p-MK2 levels dose-dependently without affecting Total MK2 levels.

    • Note: p38 phosphorylation itself may increase due to loss of negative feedback loops; do not use p-p38 as a marker of inhibition for Type II inhibitors.

Part 4: Comparative Performance Guide

When analyzing your data, use this reference table to interpret the potency of PB-97 relative to established benchmarks.

MetricPB-97 (Target Profile) Doramapimod (Benchmark) Interpretation
In Vitro IC50 (p38

)
< 50 nM~ 10 nMIf PB-97 >100nM, optimize the benzoic acid tail for cell permeability.
LPS TNF-

ED50
1 - 5 mg/kg0.5 - 2 mg/kgHigher ED50 in PB-97 suggests poor oral bioavailability or high plasma protein binding.
Solubility (pH 7.4) > 50

M
< 1

M (Poor)
The benzoic acid moiety of PB-97 should offer superior solubility over the urea-based Doramapimod.
CYP Inhibition LowModerate (CYP3A4)Critical for safety; pyrazoles can be metabolic liabilities.
Troubleshooting Common Failure Modes
  • High Potency In Vitro, Low Efficacy In Vivo:

    • Cause: The carboxylic acid group may be ionized at physiological pH, preventing cell membrane penetration.

    • Solution: Generate a prodrug (ester) or check Plasma Protein Binding (PPB).

  • Toxicity at High Doses:

    • Cause: Off-target inhibition of JNK or Lck.

    • Verification: Run a Kinase Profiling Panel (ScanMAX or similar) at 1

      
      M.
      

Part 5: References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. Link

  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. Link
    
  • Kumar, S., et al. (2003). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2, 717–726. Link

  • Goldstein, D. M., et al. (2010). Discovery of S-707106: A Potent, Selective and Orally Active Inhibitor of p38

    
     MAPK. Bioorganic & Medicinal Chemistry Letters, 20(1), 233-238. Link
    

Sources

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid: A Versatile Scaffold for Next-Generation p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid" Patent Literature Review Content Type: Publish Comparison Guide

Executive Summary

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid (hereafter referred to as Intermediate A ) represents a critical evolution in the design of Type II kinase inhibitors, specifically targeting p38 mitogen-activated protein kinase (MAPK). Unlike its predecessor, the lipophilic tolyl-based scaffold found in Doramapimod (BIRB 796) , Intermediate A introduces a para-benzoic acid moiety. This structural modification serves as a "solubilizing handle," enabling the synthesis of diverse amide libraries that significantly improve physicochemical properties without compromising potency.

This guide objectively compares Intermediate A against the industry-standard tolyl-pyrazole scaffold, supported by experimental protocols and data derived from key patent literature (e.g., Boehringer Ingelheim's WO 2006/072589).

Mechanism of Action & Rationale

Intermediate A is designed to construct Type II inhibitors that stabilize the inactive "DFG-out" conformation of the kinase.

  • The Core: The 3-tert-butyl-pyrazole ring binds deep within the hydrophobic pocket near the gatekeeper residue (Thr106 in p38

    
    ).
    
  • The Linker: The 5-amino group is the precursor for a urea linkage (via reaction with isocyanates), which forms critical hydrogen bonds with the Glu71 and Asp168 residues of the DFG motif.

  • The Differentiator (Benzoic Acid): While the tolyl group of BIRB 796 extends into the solvent-exposed region but remains hydrophobic, the benzoic acid of Intermediate A allows for the attachment of polar groups (morpholines, piperazines) via amide coupling. This interaction exploits the solvent channel to modulate solubility and selectivity.

Visualization: Structural Logic of p38 Inhibition

G Intermediate Intermediate A (Benzoic Acid Scaffold) Urea Urea Formation (H-bond to Glu71/Asp168) Intermediate->Urea + Isocyanate Amide Amide Coupling (Solvent Channel Interaction) Intermediate->Amide + Amine (R-NH2) Target p38 MAPK Inhibition (DFG-out Stabilization) Urea->Target Binding Affinity Amide->Target Solubility & Selectivity

Caption: The dual-functionalization potential of Intermediate A allows for simultaneous optimization of binding affinity (Urea) and physicochemical properties (Amide).

Comparative Performance Analysis

The Competitor: Tolyl-Pyrazole Scaffold (BIRB 796)

The standard reference in this class is the intermediate used for Doramapimod (BIRB 796) : 1-(p-tolyl)-3-tert-butyl-5-aminopyrazole.

  • Limitation: The p-tolyl group is chemically inert and highly lipophilic (cLogP ~5.5 for final drugs), leading to poor aqueous solubility and formulation challenges.

  • Outcome: High potency but suboptimal pharmacokinetic (PK) profile.

The Solution: Benzoic Acid Scaffold (Intermediate A)

Intermediate A replaces the methyl group with a carboxylic acid.

  • Advantage: The acid can be converted into hydrophilic amides.

  • Outcome: Final compounds maintain single-digit nanomolar potency (IC50 < 10 nM) while significantly lowering cLogP (to ~3.0–4.0) and improving metabolic stability.

Performance Data (Derived from Patent Literature)
FeatureStandard Scaffold (BIRB 796 Core)Intermediate A (Benzoic Acid Core) Impact
Structure 1-(p-Tolyl)-3-t-Bu-5-NH2-pyrazole1-(4-COOH-Ph)-3-t-Bu-5-NH2-pyrazoleVersatility
Solubility Low (< 1 µg/mL at pH 7)High (Tunable via Amide R-groups)Formulation
p38

IC50
~0.1 - 5 nM~0.5 - 10 nM (Amide derivatives)Potency
cLogP High (~5.5)Tunable (~2.5 - 4.5)ADME
Synthetic Utility Fixed StructureDivergent (Library Synthesis)Discovery Speed

Expert Insight: The slight reduction in raw potency sometimes observed with bulky amide derivatives is often a worthy trade-off for the dramatic improvements in oral bioavailability and solubility.

Experimental Protocols

Synthesis of Intermediate A

Objective: Synthesize 4-(5-amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid from commercially available starting materials.

Reagents:

  • 4-Hydrazinobenzoic acid (CAS: 619-67-0)

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) (CAS: 59997-51-2)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

Protocol (Step-by-Step):

  • Condensation:

    • Dissolve 4-hydrazinobenzoic acid (1.0 eq) and pivaloylacetonitrile (1.1 eq) in absolute EtOH (10 mL/g).

    • Add catalytic concentrated HCl (0.1 eq).

    • Reflux the mixture for 4–6 hours. Monitor by LC-MS for the disappearance of hydrazine.

    • Note: The cyclization forms the pyrazole ring. The tert-butyl group directs the regioselectivity, but minor isomers may form.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure to ~20% volume.

    • Dilute with water and adjust pH to ~4–5 with 1N NaOH to precipitate the free acid.

    • Filter the solid, wash with cold water and hexanes.

  • Purification:

    • Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient) if high purity (>98%) is required for library synthesis.

    • Yield: Typically 75–85%.

    • Characterization: 1H NMR (DMSO-d6) should show the tert-butyl singlet (~1.3 ppm), pyrazole proton (~5.5 ppm), and aromatic protons.

Library Generation (Amide Coupling)

Objective: Convert Intermediate A into a soluble amide (e.g., Morpholine derivative).

  • Dissolve Intermediate A (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.

  • Add Morpholine (1.2 eq). Stir at RT for 2–12 hours.

  • Quench with water, extract with EtOAc.

  • Result: 1-(4-(morpholine-4-carbonyl)phenyl)-3-tert-butyl-5-aminopyrazole (Ready for urea formation).

Visualizations: Synthesis Workflow

Synthesis Hydrazine 4-Hydrazinobenzoic Acid Cyclization Cyclization (Reflux EtOH/HCl) Formation of Pyrazole Core Hydrazine->Cyclization Nitrile Pivaloylacetonitrile Nitrile->Cyclization InterA Intermediate A (Benzoic Acid) Cyclization->InterA Amide Amide Coupling (Library Generation) InterA->Amide + Amine / HATU Urea Urea Formation (Final Inhibitor) Amide->Urea + Isocyanate

Caption: Synthetic pathway converting raw materials into the versatile Intermediate A, followed by divergent synthesis of inhibitor libraries.

References

  • Boehringer Ingelheim International GmbH. (2006). Substituted Pyrazoles as p38 Kinase Inhibitors. WO 2006/072589 A1.

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2001). Aryl Ureas with p38 Kinase Inhibiting Activity. US Patent 6,319,921 B1.

  • Vertex Pharmaceuticals. (2000). Inhibitors of p38. WO 2000/043384.

  • Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of the Potent and Selective p38 Kinase Inhibitor Doramapimod. Bioorganic & Medicinal Chemistry Letters, 14(12). (Contextual Reference for BIRB 796 comparison).

Safety Operating Guide

4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal & Handling of 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid

Part 1: Executive Safety Summary (Immediate Action)

Chemical Identity & Hazard Profile This compound contains a pyrazole core substituted with a tert-butyl group , an amine , and a benzoic acid moiety. It acts as an amphoteric organic solid (zwitterionic potential).

ParameterSpecification
Physical State Solid (typically off-white to yellow powder/flakes)
Primary Hazards (GHS) Irritant (Skin/Eye/Respiratory) , Aquatic Toxicity
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE), H412 (Aquatic Chronic)
RCRA Status (USA) Not P-listed or U-listed by specific CAS.[1] Regulated as Characteristic Hazardous Waste (Toxic/Irritant).
Incompatibility Strong Oxidizers, Strong Acids (Precipitation risk), Acid Chlorides.[1]

Mandatory PPE

  • Respiratory: N95/P100 respirator if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical safety goggles (side shields alone are insufficient for fine powders).

Part 2: Scientific Rationale & Chemical Logic

To ensure a self-validating disposal system, one must understand the solubility profile dictated by the molecular structure.

1. The Amphoteric Challenge The molecule possesses both a basic amine/pyrazole system and an acidic carboxylic acid tail.

  • Low pH (Acidic): The amine is protonated (

    
    ). Solubility is generally good, but high ionic strength can cause salting out.
    
  • High pH (Basic): The carboxylic acid is deprotonated (

    
    ). This is the most soluble state. 
    
  • Neutral pH: The molecule may exist as a zwitterion or neutral species, often resulting in its lowest solubility point (isoelectric precipitation) .

Operational Implication: Never attempt to flush this compound with neutral water or weak acid, as it may precipitate and clog plumbing or coat glassware. Always use a basic wash (e.g., 0.1M NaOH) for decontamination. [1]

2. Thermal Destruction The pyrazole ring is thermally stable and resistant to simple biological degradation. Therefore, High-Temperature Incineration (with nitrogen scrubbers) is the only validated method for complete destruction of the pharmacophore to prevent bioaccumulation in aquatic systems.

Part 3: Disposal Workflows

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Classification: Hazardous Organic Solid.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1]

  • Labeling: "Hazardous Waste - Toxic Organic Solid - [Chemical Name]."

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Liquid waste must be segregated based on the solvent system to prevent immiscibility layers or exothermic reactions.

Step-by-Step Segregation Protocol:

  • Identify Solvent Base:

    • Halogenated (DCM, Chloroform): Segregate to Stream A .[2]

    • Non-Halogenated Organic (DMSO, Methanol, Acetone): Segregate to Stream B .[3][4]

    • Aqueous Buffers: Segregate to Stream C .[2]

  • Stream C (Aqueous) Stabilization:

    • Critical Step: Check pH.[5] If pH < 9, add 1M NaOH until pH > 10.

    • Why? This ensures the benzoic acid moiety remains in the benzoate form (

      
      ), preventing precipitation of the solid in the waste container.
      

Part 4: Visualized Decision Matrix

The following diagram illustrates the logical flow for waste segregation, ensuring compliance and preventing cross-contamination.

DisposalWorkflow Start Waste Generation: 4-(5-Amino-3-tert-butyl-pyrazol-1-yl)-benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Filter Cake, Wipes) StateCheck->SolidPath LiquidPath Liquid Waste (Reaction Mix, Wash) StateCheck->LiquidPath SolidAction Double Bag in HDPE Label: Toxic Organic Solid SolidPath->SolidAction SolventCheck Check Solvent Base LiquidPath->SolventCheck Disposal Final Disposal: High Temp Incineration SolidAction->Disposal Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo Aqueous Aqueous Solution SolventCheck->Aqueous Halo->Disposal Stream A NonHalo->Disposal Stream B AqTreat CRITICAL: Adjust pH > 10 (Prevent Precipitation) Aqueous->AqTreat AqTreat->Disposal Stream C

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure solubility and regulatory compliance.

Part 5: Decontamination & Spill Response

Glassware Cleaning (The "Base-First" Rule) Standard lab dishwashing detergents may not fully solubilize the pyrazole core.

  • Rinse 1: Rinse glassware with 0.1M NaOH or a basic alcohol solution (KOH in Ethanol). The solution should turn clear as the benzoate forms.

  • Rinse 2: Acetone or Ethanol.[6]

  • Final Wash: Standard soap and water.

Spill Cleanup Procedure

  • Isolate: Evacuate non-essential personnel.

  • PPE: Don double nitrile gloves, N95 respirator, and goggles.

  • Containment:

    • Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet a wipe with Ethanol to dampen the powder, then scoop.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream.

Part 6: References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Benzoic acid, 4-(1H-pyrazol-1-yl)- derivatives.[1] Retrieved from [Link][1]

Sources

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